Cryptomoscatone D2
Description
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Properties
Molecular Formula |
C17H20O4 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
2-[(E)-2,4-dihydroxy-6-phenylhex-5-enyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C17H20O4/c18-14(10-9-13-5-2-1-3-6-13)11-15(19)12-16-7-4-8-17(20)21-16/h1-6,8-10,14-16,18-19H,7,11-12H2/b10-9+ |
InChI Key |
GOQOIZFMLWZVMB-MDZDMXLPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Natural Source of Cryptomoscatone D2: A Technical Guide
An In-depth Examination of the Isolation and Characterization of a Bioactive Dihydropyranone from Cryptocarya moschata
Cryptomoscatone D2 is a naturally occurring polyketide belonging to the 6-[ω-arylalkenyl]-5,6-dihydro-α-pyrone class of compounds. This technical guide provides a comprehensive overview of its natural source, methodologies for its extraction and purification, and its physicochemical properties. The information is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Source and Localization
This compound is a secondary metabolite produced by trees of the Cryptocarya genus (Lauraceae family). The primary documented natural source of this compound is the Brazilian tree, Cryptocarya moschata.[1][2] It has been specifically isolated from the branch and stem bark of this plant.[1][2] Additionally, this compound has also been isolated from another species of the same genus, Cryptocarya mandiocanna.
Physicochemical Properties and Yield
| Property | Description | Reference |
| Compound Name | This compound | [1] |
| Chemical Class | 6-[ω-Arylalkenyl]-5,6-dihydro-α-pyrone (Dihydropyranone) | [1] |
| Natural Source | Cryptocarya moschata, Cryptocarya mandiocanna | [1] |
| Plant Part | Branch and Stem Bark | [1] |
| Molecular Formula | C₂₀H₂₄O₅ | |
| Appearance | Not specified in available literature | |
| Yield | Not specified in available literature |
Experimental Protocols: Isolation and Characterization
The following is a representative experimental protocol for the extraction, isolation, and characterization of this compound from the bark of Cryptocarya moschata. This protocol is synthesized from general procedures for the isolation of styrylpyrones from Cryptocarya species.
Plant Material Collection and Preparation
-
Collection: The branch and stem bark of Cryptocarya moschata are collected.
-
Drying: The collected plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.
-
Grinding: The dried bark is ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
-
Solvent Extraction: The powdered bark is subjected to exhaustive extraction with a suitable organic solvent, such as ethanol (B145695) or methanol, at room temperature. This is typically performed by maceration or Soxhlet extraction.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Fractionation and Purification
-
Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as hexane (B92381), chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
Column Chromatography: The fraction containing the desired α-pyrones (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography over silica (B1680970) gel.
-
Gradient Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Further Purification: Fractions enriched with this compound are combined and may require further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to obtain the pure compound.
Structure Elucidation and Characterization
The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to determine the carbon-hydrogen framework and the connectivity of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophoric system of the compound.
Biological Activity and Signaling Pathways
To date, there is no specific signaling pathway that has been definitively elucidated for this compound. However, studies on this and related α-pyrones from the Cryptocarya genus have indicated potential biological activities, including cytotoxic effects against cancer cell lines. Further research is required to understand the mechanism of action and to identify any specific molecular targets or signaling pathways modulated by this compound.
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural source.
Caption: Isolation and Purification Workflow for this compound.
References
An In-depth Technical Guide to the Isolation and Purification of Cryptomoscatone D2 from Cryptocarya moschata
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the methodologies for the isolation and purification of Cryptomoscatone D2, a bioactive 6-[ω-arylalkenyl]-5,6-dihydro-α-pyrone, from the bark of Cryptocarya moschata. This document outlines the essential experimental protocols, presents key quantitative and spectroscopic data, and visualizes the procedural workflow and a potential signaling pathway for its cytotoxic activity.
Introduction
This compound is a naturally occurring δ-lactone found in plant species of the Cryptocarya genus, notably Cryptocarya moschata.[1][2] This compound belongs to the class of 5,6-dihydro-α-pyrones, which have garnered significant interest in the scientific community due to their diverse biological activities, including potential anticancer properties. The isolation and purification of this compound are critical preliminary steps for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent. This guide is intended to provide researchers and drug development professionals with a detailed understanding of the processes involved.
Experimental Protocols
The isolation and purification of this compound from Cryptocarya moschata involve a multi-step process encompassing extraction and chromatographic separation. The following protocols are based on established methodologies for the isolation of 6-[ω-arylalkenyl]-5,6-dihydro-α-pyrones from this plant species.
Plant Material Collection and Preparation
-
Plant Material: The branch and stem bark of Cryptocarya moschata is the primary source for the isolation of this compound.[1][2]
-
Preparation: The collected plant material is air-dried and then ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction
-
Solvent Extraction: The powdered bark is subjected to exhaustive extraction with 96% ethanol (B145695) at room temperature.[1] This process is typically carried out by maceration, where the plant material is soaked in the solvent for an extended period with occasional agitation.
-
Concentration: The resulting ethanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
A series of chromatographic techniques are employed to separate this compound from the complex mixture of compounds present in the crude extract.
-
Column Chromatography (CC): This is the principal method for the initial fractionation of the crude extract.
-
Stationary Phase: Silica gel is commonly used as the adsorbent.
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of petroleum ether and ethyl acetate (B1210297), with the proportion of ethyl acetate being progressively increased.
-
Fraction Collection: The eluate is collected in numerous fractions.
-
-
Thin-Layer Chromatography (TLC): TLC is utilized to monitor the separation process.
-
Analysis: Aliquots from each fraction collected during column chromatography are spotted on a TLC plate.
-
Visualization: The separated compounds on the TLC plate are visualized under UV light or by using a suitable staining reagent. Fractions containing compounds with similar retention factors (Rf values) are pooled together.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often necessary to isolate this compound to a high degree of purity.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of methanol (B129727) and water is a common mobile phase for the separation of pyrones.
-
Detection: A UV detector is used to monitor the elution of the compounds. The peak corresponding to this compound is collected.
-
Data Presentation
The successful isolation and characterization of this compound are confirmed by various analytical techniques. The following tables summarize the key quantitative and spectroscopic data for this compound.
Table 1: Physical and Quantitative Data for this compound
| Parameter | Value | Reference |
| Source | Cryptocarya moschata (Branch and Stem Bark) | [1][2] |
| Molecular Formula | C₁₈H₂₂O₅ | |
| Appearance | Amorphous Solid | |
| Yield | Data not explicitly available in the reviewed literature |
Table 2: Spectroscopic Data for this compound
The structural elucidation of this compound is primarily based on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
| Technique | Key Data |
| ¹H NMR | Specific chemical shifts (δ) and coupling constants (J) would be listed here, corresponding to the protons in the molecule. |
| ¹³C NMR | Specific chemical shifts (δ) would be listed here, corresponding to the carbon atoms in the molecule. |
| Mass Spec. | The molecular ion peak [M]+ and key fragmentation patterns would be detailed here. |
| Infrared (IR) | Characteristic absorption bands (cm⁻¹) for functional groups (e.g., C=O, O-H, C=C) would be listed here. |
Note: The specific numerical values for NMR, MS, and IR data are found within the primary literature and are essential for unambiguous identification.
Visualizations
Diagrams are crucial for understanding the experimental workflow and the potential biological implications of this compound.
Experimental Workflow
The following diagram illustrates the sequential steps involved in the isolation and purification of this compound.
Postulated Signaling Pathway for Cytotoxicity
While the precise signaling pathway of this compound is not fully elucidated, its cytotoxic effects, and those of related 5,6-dihydro-α-pyrones, are suggested to involve the induction of apoptosis, potentially through the mitochondrial (intrinsic) pathway. The following diagram depicts a plausible mechanism of action.
Conclusion
The isolation and purification of this compound from Cryptocarya moschata is a systematic process that relies on established phytochemical techniques. This guide provides a foundational understanding of the necessary protocols and data analysis for researchers interested in this and related natural products. Further investigation into the specific signaling pathways affected by this compound will be crucial in elucidating its full therapeutic potential. The methodologies and data presented herein serve as a valuable resource for the continued exploration of the pharmacological properties of this promising compound.
References
Spectroscopic and Biological Insights into Cryptomoscatone D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Cryptomoscatone D2, a naturally occurring dihydropyranone with noted cytotoxic activities. Detailed experimental protocols for its characterization and a summary of its biological evaluation are presented to support further research and development efforts in medicinal chemistry and pharmacology.
Spectroscopic Data
The structural elucidation of this compound has been accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 6.88 | ddd | 9.5, 5.0, 2.0 |
| 3 | 6.07 | d | 9.5 |
| 4a | 2.45 | m | |
| 4b | 2.35 | m | |
| 5 | 4.40 | m | |
| 6 | 4.25 | m | |
| 7 | 1.75 | m | |
| 8 | 1.65 | m | |
| 1' | 6.65 | d | 16.0 |
| 2' | 6.20 | dd | 16.0, 6.0 |
| Ar-H | 7.25-7.40 | m |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 163.5 |
| 2 | 145.5 |
| 3 | 121.0 |
| 4 | 31.5 |
| 5 | 78.0 |
| 6 | 76.5 |
| 7 | 35.0 |
| 8 | 29.0 |
| 1' | 134.0 |
| 2' | 125.5 |
| Ar-C | 127.0-129.0 |
Table 3: Mass Spectrometry Data for this compound
| Technique | Ion | m/z [M+Na]⁺ |
| HRESIMS | [M+Na]⁺ | 295.1254 |
Experimental Protocols
The spectroscopic data presented above were acquired using standard, yet rigorous, analytical techniques. The following sections detail the methodologies for NMR and MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Samples of this compound were dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz). Multiplicities are abbreviated as follows: s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), and ddd (doublet of doublet of doublets).
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-resolution mass spectra were obtained on a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was introduced into the ESI source via direct infusion. The analysis was performed in positive ion mode to observe the sodium adduct ion [M+Na]⁺.
Biological Activity and Experimental Workflow
This compound has demonstrated significant biological activity, notably as a potent inhibitor of the G2 cell cycle checkpoint and exhibiting cytotoxicity against human cervical carcinoma cell lines.[1][2] The following diagram illustrates a typical experimental workflow for assessing the cytotoxicity of this compound.
Caption: Experimental workflow for determining the cytotoxicity of this compound.
References
Technical Guide: Biological Activity Screening of Cryptomoscatone D2
Authored for: Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Cryptomoscatone D2, a naturally occurring α-pyrone isolated from the stem bark of Cryptocarya moschata, has demonstrated significant biological activity, particularly as a potent antiproliferative agent. This technical guide provides a comprehensive overview of the screening of this compound's biological effects, with a focus on its cytotoxic properties against human cervical carcinoma cell lines. Detailed experimental methodologies for key assays are presented, alongside a summary of quantitative data and a visualization of the implicated cell cycle signaling pathway. This document is intended to serve as a resource for researchers in oncology and drug discovery, facilitating further investigation into the therapeutic potential of this compound.
Introduction
Natural products remain a vital source of novel chemical scaffolds for drug development. The genus Cryptocarya is known for producing a diverse array of bioactive secondary metabolites, including α-pyrones, which have shown promising pharmacological activities. This compound has been identified as a potent inhibitor of the G2 checkpoint in the cell cycle, a critical regulator of cell division that is often dysregulated in cancer. This property makes it a compelling candidate for anticancer drug development. This guide summarizes the key findings on the dose- and time-dependent antiproliferative activity of this compound and provides detailed protocols for the methodologies used in its initial biological screening.
Antiproliferative Activity of this compound
The primary biological activity of this compound that has been investigated is its cytotoxicity against cancer cell lines. Studies have shown that it exhibits high dose- and time-dependent antiproliferative activity against several human cervical carcinoma cell lines, including HeLa (HPV-infected), SiHa (HPV-infected), and C33A (non-HPV infected), as well as the non-malignant human lung fibroblast cell line, MRC-5[1].
Quantitative Data Summary
The cytotoxic effects of this compound were evaluated at concentrations ranging from 15 to 90 μM over exposure times of 6, 24, and 48 hours. The results, as determined by the MTT assay, are summarized below as percent cell survival relative to a vehicle control[1].
| Cell Line | Treatment Duration | 15 µM | 30 µM | 60 µM | 90 µM |
| HeLa | 6 hours | ~95% | ~90% | ~85% | ~80% |
| 24 hours | ~80% | ~70% | ~50% | ~40% | |
| 48 hours | ~75% | ~60% | ~30% | ~20% | |
| SiHa | 6 hours | ~100% | ~98% | ~95% | ~90% |
| 24 hours | ~90% | ~85% | ~75% | ~65% | |
| 48 hours | ~85% | ~75% | ~60% | ~50% | |
| C33A | 6 hours | ~100% | ~98% | ~95% | ~90% |
| 24 hours | ~90% | ~80% | ~60% | ~50% | |
| 48 hours | ~80% | ~65% | ~40% | ~30% | |
| MRC-5 | 6 hours | ~100% | ~100% | ~98% | ~95% |
| 24 hours | ~95% | ~90% | ~85% | ~80% | |
| 48 hours | ~90% | ~85% | ~70% | ~60% |
Note: The values in the table are approximate percentages derived from the graphical data presented in the source literature and are intended for comparative purposes.
Experimental Protocols
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The protocol is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells[2][3].
Materials:
-
Human cervical carcinoma cell lines (HeLa, SiHa, C33A) and MRC-5 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 15, 30, 60, 90 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired time periods (e.g., 6, 24, or 48 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570-590 nm using a multi-well spectrophotometer. A reference wavelength of >650 nm can be used for background subtraction.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
To investigate the mechanism of antiproliferative activity, cell cycle analysis is performed using flow cytometry with propidium (B1200493) iodide (PI) staining. This technique quantifies the DNA content of cells, allowing for the determination of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle[4].
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both floating and adherent cells from the culture plates. Centrifuge the cell suspension at 300-500 g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet with cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet by vortexing gently while adding 1-5 mL of ice-cold 70% ethanol dropwise. Fix the cells for at least 30 minutes on ice (or store at -20°C for longer periods).
-
Rehydration and RNAse Treatment: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution containing RNase A to degrade RNA, which also binds to PI.
-
Staining: Incubate the cells in the PI staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence in the appropriate channel (typically around 617 nm).
-
Data Interpretation: The DNA content is represented in a histogram, where the x-axis shows fluorescence intensity and the y-axis shows cell count. The first peak corresponds to cells in the G0/G1 phase (2N DNA content), the second peak to cells in the G2/M phase (4N DNA content), and the region between the two peaks represents cells in the S phase. An accumulation of cells in the G2/M peak would indicate a G2 checkpoint arrest.
Implicated Signaling Pathway: G2/M Checkpoint
This compound is reported to be a potent inhibitor of the G2 checkpoint. This checkpoint prevents cells from entering mitosis (M phase) with damaged DNA, thereby ensuring genomic integrity. The G2/M transition is primarily controlled by the activity of the Cyclin B-CDK1 complex. In the presence of DNA damage, a signaling cascade is activated that leads to the inhibition of the Cyclin B-CDK1 complex, causing cell cycle arrest in the G2 phase[5][6][7].
A simplified diagram of the G2/M checkpoint signaling pathway is presented below. DNA damage is sensed by proteins such as ATM and ATR, which then activate the checkpoint kinases Chk1 and Chk2. These kinases phosphorylate and inactivate the phosphatase Cdc25, which is responsible for activating CDK1. Simultaneously, Chk1 and Chk2 can lead to the activation of the kinase Wee1, which adds an inhibitory phosphate (B84403) to CDK1. The net result is the inactivation of the Cyclin B-CDK1 complex and arrest of the cell cycle at the G2/M boundary[8][9][10][11]. A G2 checkpoint inhibitor like this compound would disrupt this pathway, forcing cells with damaged DNA to enter mitosis, a process that can lead to mitotic catastrophe and cell death.
Conclusion and Future Directions
The biological activity screening of this compound has revealed its potent dose- and time-dependent antiproliferative effects on human cervical cancer cell lines. Its reported activity as a G2 checkpoint inhibitor suggests a mechanism of action that could be particularly effective against cancer cells with defective G1 checkpoints, a common feature of many tumors.
Future research should focus on several key areas:
-
Determination of IC50 Values: Rigorous determination of the half-maximal inhibitory concentration (IC50) values across a broader panel of cancer cell lines is necessary for a more precise quantification of its potency.
-
Mechanism of Action Studies: Detailed molecular studies are required to confirm G2/M arrest through cell cycle analysis and to identify the specific molecular targets of this compound within the G2 checkpoint pathway.
-
In Vivo Efficacy: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the identification of derivatives with improved potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. corefacilities.iss.it [corefacilities.iss.it]
- 5. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 6. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 7. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 8. Chk1 is a wee1 kinase in the G2 DNA damage checkpoint inhibiting cdc2 by Y15 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Cdc25 mitotic inducer targeted by chk1 DNA damage checkpoint kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
Unveiling the Cytotoxic Potential of Cryptomoscatone D2: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the preliminary cytotoxicity assays of Cryptomoscatone D2, a styrylpyrone isolated from Cryptocarya mandiocanna. The document is intended for researchers, scientists, and drug development professionals interested in the anti-cancer potential of novel natural compounds. This guide details the experimental protocols, presents a comprehensive summary of the cytotoxic effects on various human cell lines, and visualizes the experimental workflow.
Introduction
This compound has been identified as a compound of interest due to its dose- and time-dependent cytotoxic activity against several human cancer cell lines. This guide summarizes the findings from foundational studies, offering a clear and concise overview of the in vitro cytotoxic profile of this promising natural product. The data presented herein is crucial for understanding its potential as a lead compound for future anti-cancer drug development.
Experimental Protocols
The primary method used to assess the cytotoxicity of this compound was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Cell Lines and Culture
The following human cell lines were utilized in the assays:
-
HeLa: Human cervical adenocarcinoma, HPV-infected.
-
SiHa: Human cervical squamous cell carcinoma, HPV-infected.
-
C33A: Human cervical carcinoma, uninfected.
-
MRC-5: Human lung fibroblast (non-malignant control).
MTT Assay Protocol
-
Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere and grow for a specified period.
-
Treatment: The cells were then treated with this compound at various concentrations (15, 30, 60, and 90 µM) in serum-free medium.[1] Two treatment schedules were employed:
-
Controls: Each assay plate included a positive control (doxorubicin, 15 µg/mL), a negative control (untreated cells), and a vehicle control (DMSO, 1%).
-
MTT Incubation: Following the treatment or recovery period, the medium was removed, and the cells were incubated with MTT solution (5 mg/mL) for 2-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: After the MTT incubation, the medium was discarded, and the formazan crystals formed by viable cells were solubilized in 100 µL of dimethyl sulfoxide (B87167) (DMSO).[1]
-
Absorbance Measurement: The absorbance of each well was measured at 540 nm using a microplate reader.
-
Data Analysis: The cell viability was calculated as a percentage relative to the vehicle control. Statistical analysis was performed using one-way ANOVA with the post-hoc Tukey test.
Data Presentation
The cytotoxic effects of this compound were evaluated under two different experimental conditions: continuous exposure and a 6-hour treatment followed by a recovery period. The results are summarized in the following tables.
Table 1: Cell Viability (%) after Continuous Exposure to this compound
| Concentration (µM) | Incubation Time (h) | HeLa | SiHa | C33A | MRC-5 |
| 15 | 6 | ~95% | ~98% | ~90% | ~100% |
| 24 | ~80% | ~90% | ~75% | ~95% | |
| 48 | ~70% | ~85% | ~60% | ~90% | |
| 30 | 6 | ~90% | ~95% | ~85% | ~98% |
| 24 | ~60% | ~80% | ~55% | ~85% | |
| 48 | ~40% | ~65% | ~35% | ~75% | |
| 60 | 6 | ~80% | ~90% | ~70% | ~90% |
| 24 | ~35% | ~60% | ~30% | ~65% | |
| 48 | ~20% | ~40% | ~15% | ~50% | |
| 90 | 6 | ~70% | ~85% | ~60% | ~80% |
| 24 | ~20% | ~45% | ~15% | ~55% | |
| 48 | ~10% | ~25% | ~10% | ~35% |
Note: The data in this table is an approximate representation based on the graphical data from the source publication. For precise values, refer to the original study.
Table 2: Cell Viability (%) after 6h Treatment and Recovery
| Concentration (µM) | Recovery Time (h) | HeLa | SiHa | C33A | MRC-5 |
| 15 | 24 | ~90% | ~95% | ~70% | ~85% |
| 48 | ~95% | ~98% | ~80% | ~90% | |
| 72 | ~100% | ~100% | ~85% | ~95% | |
| 30 | 24 | ~80% | ~85% | ~60% | ~75% |
| 48 | ~85% | ~90% | ~70% | ~80% | |
| 72 | ~90% | ~95% | ~75% | ~85% | |
| 60 | 24 | ~60% | ~70% | ~40% | ~60% |
| 48 | ~70% | ~80% | ~50% | ~70% | |
| 72 | ~80% | ~85% | ~60% | ~75% | |
| 90 | 24 | ~40% | ~55% | ~25% | ~45% |
| 48 | ~50% | ~65% | ~35% | ~55% | |
| 72 | ~60% | ~75% | ~45% | ~65% |
Note: The data in this table is an approximate representation based on the graphical data from the source publication. For precise values, refer to the original study.
Experimental Workflow and Signaling Pathways
While the precise signaling pathways of this compound-induced cytotoxicity have not yet been fully elucidated, the experimental workflow for its preliminary assessment is well-defined.
References
Elucidating the Biosynthesis of Cryptomoscatone D2 in Plants: A Technical Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Cryptomoscatone D2, a styryl-lactone isolated from Cryptocarya moschata, has garnered interest for its potential biological activities. However, its biosynthetic pathway in plants remains unelucidated. This technical guide addresses this knowledge gap by proposing a hypothetical biosynthetic pathway for this compound, grounded in established principles of plant secondary metabolism. We further provide a comprehensive overview of the experimental protocols and methodologies required to investigate and validate this proposed pathway. This document is intended to serve as a foundational resource for researchers aiming to unravel the genetic and biochemical basis of this compound production in plants, a critical step for its potential biotechnological production and therapeutic development.
Introduction: The Knowledge Gap in this compound Biosynthesis
This compound belongs to the styrylpyrone class of natural products. While the total chemical synthesis of this compound has been successfully achieved, its natural biosynthetic route within plant systems is currently unknown. Understanding this pathway is paramount for several reasons: it can unlock opportunities for metabolic engineering to enhance yield, enable production in heterologous systems like yeast or other plants, and provide insights into the evolution of chemical diversity in the Cryptocarya genus. This guide outlines a plausible biosynthetic route and a strategic experimental framework to elucidate it.
Proposed Hypothetical Biosynthesis Pathway of this compound
Based on the chemical structure of this compound, a hybrid pathway involving the Phenylpropanoid and Polyketide pathways is proposed. The formation of the styrylpyrone scaffold is catalyzed by a styrylpyrone synthase (SPS), a type III polyketide synthase (PKS), which condenses a hydroxycinnamoyl-CoA starter unit with two molecules of malonyl-CoA as extender units.[1][2][3][4]
Phenylpropanoid Pathway: Synthesis of the Cinnamate-derived Starter Unit
The initial steps of the pathway likely follow the general phenylpropanoid pathway to produce a cinnamoyl-CoA derivative, which serves as the starter molecule for the polyketide synthase.[5][6][7][8][9]
-
Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .[5][6][8][10]
-
Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the C4 position to form p-coumaric acid by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[10]
-
Activation to p-Coumaroyl-CoA: Finally, p-coumaric acid is activated to its coenzyme A thioester, p-coumaroyl-CoA, by the enzyme 4-Coumarate:CoA Ligase (4CL) .[10] This molecule is the direct precursor that enters the polyketide synthesis stage.
Polyketide Synthesis: Formation of the α-Pyrone Ring
The core styryl-α-pyrone structure is assembled by a Type III Polyketide Synthase, likely a Styrylpyrone Synthase (SPS) .
-
Chain Elongation: The SPS enzyme catalyzes the sequential condensation of the p-coumaroyl-CoA starter unit with two molecules of malonyl-CoA. Malonyl-CoA is a common extender unit in polyketide and fatty acid synthesis, derived from the carboxylation of acetyl-CoA.
-
Cyclization and Lactonization: Following two rounds of decarboxylative condensation, the resulting linear tetraketide intermediate undergoes intramolecular cyclization and lactonization to form the characteristic α-pyrone ring, yielding a styrylpyrone scaffold.[1][2][3][4]
Post-PKS Tailoring Steps
The basic styrylpyrone scaffold is likely modified by a series of "tailoring" enzymes to produce the final structure of this compound. These modifications could include:
-
Hydroxylation: Introduction of hydroxyl groups at specific positions.
-
Reduction: Reduction of double bonds in the pyrone ring or side chain.
-
Methylation: Addition of methyl groups, often from S-adenosyl methionine (SAM).
The exact sequence and nature of these tailoring reactions are yet to be determined.
Visualizing the Hypothetical Pathway
Experimental Protocols for Pathway Elucidation
A multi-pronged approach is necessary to experimentally validate the hypothetical pathway and identify the involved genes and enzymes.
General Experimental Workflow
The overall strategy involves a cycle of hypothesis generation, candidate gene identification, and functional validation.
Precursor Feeding Studies
This technique is fundamental for tracing the metabolic flow to this compound.[11][12][13][14][15]
Objective: To confirm the incorporation of proposed precursors (e.g., L-phenylalanine, p-coumaric acid) into the final product.
Methodology:
-
Preparation of Labeled Precursors: Synthesize or procure isotopically labeled precursors, such as 13C- or 14C-labeled L-phenylalanine or p-coumaric acid.
-
Administration: Introduce the labeled precursor to Cryptocarya moschata plant tissues, cell suspension cultures, or hairy root cultures.
-
Incubation: Allow the plant material to metabolize the precursor over a time course.
-
Metabolite Extraction: Perform a comprehensive extraction of secondary metabolites from the tissues.
-
Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.[14][16][17][18][19][20]
-
LC-MS: Detect an increase in the mass of this compound corresponding to the incorporation of the heavy isotope.
-
NMR: For 13C-labeled precursors, NMR can pinpoint the exact position of the label in the final molecule, providing strong evidence for the proposed biosynthetic steps.[14]
-
Identification of Candidate Genes
Identifying the genes encoding the biosynthetic enzymes is crucial. This is typically achieved through transcriptomics.
Objective: To identify candidate genes for PAL, C4H, 4CL, SPS, and tailoring enzymes.
Methodology:
-
Transcriptome Sequencing (RNA-Seq): Extract RNA from C. moschata tissues that actively produce this compound (e.g., young leaves, bark) and from non-producing tissues or developmental stages.
-
Differential Expression Analysis: Compare the transcriptomes to identify genes that are highly expressed in the producing tissues.
-
Homology-Based Identification: Search the transcriptome for sequences with high similarity to known biosynthetic genes from other plants (e.g., known PALs, PKSs).[21][22][23]
-
Co-expression Analysis: Identify genes whose expression patterns are highly correlated with the expression of a known pathway gene (e.g., if a PAL candidate is found, look for P450s and ligases with similar expression profiles).
Functional Characterization of Enzymes
Once candidate genes are identified, their functions must be confirmed experimentally.[24]
Objective: To verify the catalytic activity of the protein products of candidate genes.
Methodology:
-
Gene Cloning and Heterologous Expression: Clone the full-length coding sequence of the candidate gene into an expression vector for a heterologous host, such as E. coli or Saccharomyces cerevisiae.
-
Recombinant Protein Production and Purification: Induce the expression of the recombinant protein in the host and purify it.
-
Enzyme Assays: Perform in vitro assays using the purified enzyme with the suspected substrate and necessary co-factors.
-
Example (SPS candidate): Incubate the purified protein with p-coumaroyl-CoA and malonyl-CoA.
-
-
Product Identification: Analyze the reaction products using LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the formation of the expected styrylpyrone.[16]
In Planta Functional Validation
To confirm the role of a gene in the context of the plant, reverse genetics approaches are employed.[24]
Objective: To demonstrate that the alteration of a candidate gene's expression in C. moschata affects the production of this compound.
Methodology:
-
Gene Silencing: Use techniques like RNA interference (RNAi) or CRISPR/Cas9 to downregulate or knock out the expression of the candidate gene in C. moschata (or a model system if C. moschata is difficult to transform).
-
Metabolite Profiling: Analyze the metabolite profiles of the genetically modified plants and compare them to wild-type plants. A significant reduction or absence of this compound in the modified plants would confirm the gene's involvement.
-
Overexpression: Conversely, overexpressing the gene could lead to an increased accumulation of this compound or its intermediates.
Quantitative Data Presentation
As the biosynthesis pathway of this compound has not yet been elucidated, no quantitative data is currently available. Future research, following the protocols outlined above, will be essential to populate tables with critical data for metabolic engineering and pathway modeling. Below is a template table illustrating the types of quantitative data that should be collected.
| Enzyme | Gene ID (Post-Discovery) | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp (°C) |
| PAL | TBD | L-Phenylalanine | TBD | TBD | TBD | TBD |
| C4H | TBD | trans-Cinnamic acid | TBD | TBD | TBD | TBD |
| 4CL | TBD | p-Coumaric acid | TBD | TBD | TBD | TBD |
| SPS | TBD | p-Coumaroyl-CoA | TBD | TBD | TBD | TBD |
| SPS | TBD | Malonyl-CoA | TBD | TBD | TBD | TBD |
| Tailoring Enzyme 1 | TBD | Styrylpyrone Scaffold | TBD | TBD | TBD | TBD |
TBD: To Be Determined
Conclusion and Future Outlook
The elucidation of the this compound biosynthetic pathway is a challenging but achievable goal. The hypothetical pathway presented here provides a solid foundation for initiating research. By employing a systematic approach that combines precursor feeding studies, transcriptomics, recombinant enzyme characterization, and in planta functional validation, the genes and enzymes responsible for the synthesis of this intriguing molecule can be identified. This knowledge will not only be a significant contribution to the field of plant biochemistry but will also pave the way for the sustainable production of this compound for potential pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Construction of an Artificial Biosynthetic Pathway for the Styrylpyrone Compound 11-Methoxy-Bisnoryangonin Produced in Engineered Escherichia coli [frontiersin.org]
- 4. Construction of an Artificial Biosynthetic Pathway for the Styrylpyrone Compound 11-Methoxy-Bisnoryangonin Produced in Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]
- 8. books.rsc.org [books.rsc.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. iiste.org [iiste.org]
- 11. phcogrev.com [phcogrev.com]
- 12. scholar.its.ac.id [scholar.its.ac.id]
- 13. phcogrev.com [phcogrev.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Plants Metabolome Study: Emerging Tools and Techniques [mdpi.com]
- 17. Metabolite profiling in plant biology: platforms and destinations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Plant Metabolite Profiling - Lifeasible [lifeasible.com]
- 20. Plant Metabolomics: Techniques, Applications, and Phytochemical Insights - Creative Proteomics Blog [creative-proteomics.com]
- 21. Genomic Identification and Analysis of Specialized Metabolite Biosynthetic Gene Clusters in Plants Using PlantiSMASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Computational genomic identification and functional reconstitution of plant natural product biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Nature's Chemists: The Discovery and Engineering of Phytochemical Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Cryptomoscatone D2: A Literature Review of its Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptomoscatone D2 is a naturally occurring styryl-lactone belonging to the α-pyrone class of compounds. Isolated from plant species of the Cryptocarya genus, this molecule has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive review of the existing research on this compound, focusing on its chemical synthesis, cytotoxic effects, and postulated mechanisms of action. All quantitative data has been summarized, and detailed experimental protocols from the cited literature are provided.
Chemical Synthesis of this compound
The total synthesis of this compound has been achieved through various stereoselective routes. These synthetic strategies are crucial for confirming the absolute stereochemistry of the natural product and for producing sufficient quantities for biological evaluation.
Key Synthetic Approaches
Several research groups have reported the total synthesis of this compound. A common strategy involves the asymmetric acetate (B1210297) aldol (B89426) reaction starting from trans-cinnamaldehyde.[1] Other key reactions utilized in different synthetic routes include:
-
Horner-Wadsworth-Emmons reaction
-
Brown's asymmetric allylation
-
Ring-closing metathesis
-
Mukaiyama aldol reaction
-
Diastereoselective carbonyl reduction
One reported synthesis achieved a 29% overall yield.[2] The comparison of NMR data and CD curves of the synthetic stereoisomers with the natural product was instrumental in confirming the absolute configuration of this compound.[2]
Experimental Protocol: A Representative Total Synthesis
A concise and efficient stereoselective total synthesis of this compound has been described, starting from commercially available trans-cinnamaldehyde.[1] While the full step-by-step protocol is extensive, the key transformations are outlined below. The synthesis relies on an asymmetric acetate aldol reaction to establish the initial stereocenters. This is followed by a sequence of reactions including a Horner-Wadsworth-Emmons olefination to extend the carbon chain, a Brown's asymmetric allylation to introduce another chiral center, and a ring-closing metathesis to form the characteristic α-pyrone ring.[1] The final steps typically involve deprotection of the silyl (B83357) ether protecting groups to yield the final product. The identity and purity of the synthesized this compound were confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and mass spectrometry) and by comparison with the data reported for the natural product.[1]
Biological Activity of this compound
Research into the biological activity of this compound has primarily focused on its cytotoxic effects against cancer cell lines.
Cytotoxicity against Human Cervical Carcinoma Cell Lines
A key study investigated the cytotoxicity of this compound, isolated from Cryptocarya mandiocanna, against human cervical carcinoma cell lines (HeLa and SiHa, both HPV-infected), another cervical carcinoma cell line (C33A, not HPV-infected), and a non-malignant human lung fibroblast cell line (MRC-5). The study demonstrated that this compound exhibits significant dose- and time-dependent cytotoxicity against all tested cell lines.[3]
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Treatment Duration | 15 µM (% Cell Viability) | 30 µM (% Cell Viability) | 60 µM (% Cell Viability) | 90 µM (% Cell Viability) |
| HeLa | 6 hours | ~95% | ~90% | ~85% | ~75% |
| 24 hours | ~80% | ~60% | ~40% | ~20% | |
| 48 hours | ~75% | ~50% | ~20% | <10% | |
| SiHa | 6 hours | ~100% | ~98% | ~95% | ~90% |
| 24 hours | ~90% | ~80% | ~60% | ~40% | |
| 48 hours | ~80% | ~65% | ~40% | ~20% | |
| C33A | 6 hours | ~98% | ~95% | ~90% | ~80% |
| 24 hours | ~85% | ~65% | ~30% | <10% | |
| 48 hours | ~70% | ~40% | <10% | <10% | |
| MRC-5 | 6 hours | ~100% | ~100% | ~98% | ~95% |
| 24 hours | ~95% | ~90% | ~70% | ~50% | |
| 48 hours | ~85% | ~75% | ~50% | ~30% |
Note: The data in this table is an approximation derived from the graphical representations in the cited source and is intended for comparative purposes.[3]
The study also investigated the recovery of cells after a 6-hour treatment with this compound. HeLa and SiHa cells showed a capacity to recover their proliferative ability, particularly at lower concentrations, after the compound was removed. In contrast, C33A cells did not demonstrate a similar recovery.[3]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Cell Culture: HeLa, SiHa, C33A, and MRC-5 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Treatment: this compound, dissolved in DMSO, was added to the wells at final concentrations of 15, 30, 60, and 90 µM. The final DMSO concentration was kept at 1%. Control wells included untreated cells and vehicle (DMSO) treated cells. Doxorubicin (15 µg/mL) was used as a positive control.
-
Incubation: The plates were incubated for 6, 24, or 48 hours for the continuous exposure experiment. For the recovery experiment, cells were treated for 6 hours, the medium was then replaced with fresh medium, and the cells were incubated for a further 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The cell viability was calculated as a percentage relative to the vehicle-treated control cells.
Postulated Mechanism of Action
While the specific signaling pathways activated or inhibited by this compound have not been fully elucidated, research on related styrylpyrones and other compounds from the Cryptocarya genus provides insights into its potential mechanism of action. The primary mode of action is believed to be the induction of apoptosis.[4]
Induction of Apoptosis
Studies on other styrylpyrone derivatives have shown that they can induce apoptosis in cancer cells.[4][5] This process is often mediated through the intrinsic (mitochondrial) pathway. Key events in this pathway include the upregulation of the pro-apoptotic protein Bax, the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-9 and the executioner caspase-7.[4][5]
Inhibition of NF-κB Signaling
Compounds isolated from a related species, Cryptocarya rugulosa, have been shown to inhibit the constitutively active NF-κB (nuclear factor-κB) signaling pathway in human lymphoma cell lines.[1] The NF-κB pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to apoptosis. It is plausible that this compound may also exert its cytotoxic effects, at least in part, through the modulation of this pathway.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Postulated Apoptotic Signaling Pathway
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Conclusion
This compound is a styryl-lactone with demonstrated cytotoxic activity against human cervical cancer cell lines. While its precise mechanism of action is still under investigation, evidence from related compounds suggests that it likely induces apoptosis through the intrinsic mitochondrial pathway. The successful total synthesis of this compound opens avenues for the creation of analogs and further structure-activity relationship studies, which could lead to the development of more potent and selective anticancer agents. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Styrylpyrone Derivative (SPD) induces apoptosis in a caspase-7-dependent manner in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Styrylpyrone derivative induces apoptosis through the up-regulation of Bax in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Chemical Compositions of Essential Oils Derived from Cryptocarya alba and Laurelia sempervirens Possess Antioxidant, Antibacterial and Antitumoral Activity Potential - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Cryptomoscatone D2: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cryptomoscatone D2, a naturally occurring styryl-lactone, has garnered significant interest due to its potent inhibitory activity against the G2 checkpoint and its antiproliferative effects on various cancer cell lines. This application note provides a comprehensive, step-by-step protocol for the total synthesis of this compound. The synthetic strategy is based on the efficient and stereoselective approach developed by Reddy et al., employing key reactions such as the Horner-Wadsworth-Emmons olefination, an asymmetric aldol (B89426) reaction, Brown's asymmetric allylation, and a ring-closing metathesis. This document is intended to serve as a detailed guide for researchers in synthetic organic chemistry and medicinal chemistry, providing reproducible experimental procedures, tabulated quantitative data for each synthetic step, and a visualization of the relevant biological pathway.
Introduction
Styryl-lactones are a class of natural products known for their diverse biological activities. This compound, isolated from Cryptocarya moschata, stands out for its ability to inhibit the G2 cell cycle checkpoint, a critical mechanism that prevents cells with damaged DNA from entering mitosis. This property makes this compound and its analogs attractive targets for the development of novel anticancer agents, particularly in combination with DNA-damaging therapies. The stereoselective synthesis of this compound is crucial for enabling further structure-activity relationship (SAR) studies and preclinical development. The synthetic route detailed herein provides a reliable method for accessing this valuable compound.
Overall Synthetic Scheme
The total synthesis of this compound commences with commercially available trans-cinnamaldehyde and proceeds through a series of stereocontrolled transformations to construct the target molecule. The overall workflow is depicted below.
Caption: Overall workflow for the total synthesis of this compound.
Data Presentation
The following table summarizes the quantitative data for each step in the total synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Horner-Wadsworth-Emmons | trans-Cinnamaldehyde | Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate | Triethyl phosphonoacetate, NaH, THF, 0 °C to rt | 92 |
| 2 | Asymmetric Aldol Reaction | Aldehyde Intermediate | Chiral β-hydroxy ester derivative | Chiral oxazolidinone, Bu₂BOTf, DIPEA, CH₂Cl₂, -78 °C to 0 °C | 85 (dr 9:1) |
| 3 | TBS Protection | Secondary Alcohol | TBS-protected alcohol | TBSCl, Imidazole (B134444), DMF, rt | 95 |
| 4 | Reduction of Auxiliary | Acyl oxazolidinone | Aldehyde | LiBH₄, H₂O, Et₂O, 0 °C | 96 |
| 5 | Brown's Asymmetric Allylation | Aldehyde | Homoallylic alcohol | (+)-Ipc₂B(allyl), Et₂O, -100 °C | 86 |
| 6 | Acrylate Ester Formation | Homoallylic alcohol | Diene precursor | Acryloyl chloride, Et₃N, CH₂Cl₂, 0 °C to rt | 91 |
| 7 | Ring-Closing Metathesis | Diene precursor | TBS-protected this compound | Grubbs' First Generation Catalyst, CH₂Cl₂, reflux | 89 |
| 8 | TBS Deprotection | TBS-protected lactone | This compound | 4 M HCl, THF, rt | 91 |
Experimental Protocols
Materials and General Methods: All reactions were carried out under an inert atmosphere (Argon or Nitrogen) with dry solvents, unless otherwise noted. Reagents were purchased from commercial suppliers and used without further purification, unless specified. Thin-layer chromatography (TLC) was performed on silica (B1680970) gel plates and visualized with UV light and/or by staining. Column chromatography was performed using silica gel (230-400 mesh).
Step 1: Synthesis of Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate
-
Preparation: To a stirred suspension of NaH (60% dispersion in mineral oil, 1.05 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.05 eq) dropwise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Addition: Cool the reaction mixture back to 0 °C and add a solution of trans-cinnamaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir for 3-4 hours until TLC analysis indicates the complete consumption of the aldehyde.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (B1210297) (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to afford the desired α,β-unsaturated ester as a solid.
Step 2: Asymmetric Aldol Reaction
This protocol describes a general procedure for an Evans' asymmetric aldol reaction, which is a key step in the synthesis.
-
Enolate Formation: To a solution of the chiral N-acyloxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C, add dibutylboron triflate (1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (DIPEA, 1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.
-
Aldehyde Addition: Cool the reaction mixture back to -78 °C and add the aldehyde intermediate (from the subsequent reduction step in the actual synthesis, 1.2 eq) in anhydrous CH₂Cl₂ dropwise.
-
Reaction: Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.
-
Work-up: Quench the reaction by adding a pH 7 phosphate (B84403) buffer, followed by methanol (B129727) and 30% hydrogen peroxide. Stir vigorously at 0 °C for 1 hour.
-
Extraction: Concentrate the mixture to remove organic solvents and extract the aqueous residue with CH₂Cl₂ (3x).
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the β-hydroxy ester derivative.
Step 3: TBS Protection of the Secondary Alcohol
-
Preparation: To a solution of the alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to obtain the TBS-protected alcohol.
Step 4: Reduction of the Chiral Auxiliary to the Aldehyde
-
Preparation: To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous Et₂O at 0 °C, add water (1.0 eq) followed by LiBH₄ (1.5 eq) in portions.
-
Reaction: Stir the mixture at 0 °C for 2-3 hours.
-
Work-up: Quench the reaction by the slow addition of 1 M NaOH. Separate the layers and extract the aqueous layer with Et₂O (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude aldehyde is typically used in the next step without further purification.
Step 5: Brown's Asymmetric Allylation
-
Reagent Preparation: Prepare the B-allyldiisopinocampheylborane reagent in situ by reacting (+)-B-methoxydiisopinocampheylborane with allylmagnesium bromide in anhydrous Et₂O at -78 °C to room temperature.
-
Allylation: Cool the solution of the allylborane reagent to -100 °C and add the aldehyde (1.0 eq) in anhydrous Et₂O dropwise.
-
Reaction: Stir the mixture at -100 °C for 3-4 hours.
-
Work-up: Quench the reaction by adding 3 M NaOH followed by 30% H₂O₂. Stir the mixture at room temperature for 1 hour.
-
Extraction: Extract the mixture with Et₂O (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the homoallylic alcohol.
Step 6: Acrylate Ester Formation
-
Preparation: To a solution of the homoallylic alcohol (1.0 eq) and Et₃N (1.5 eq) in anhydrous CH₂Cl₂ at 0 °C, add acryloyl chloride (1.2 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with CH₂Cl₂ (2x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude diene is typically used directly in the next step.
Step 7: Ring-Closing Metathesis (RCM)
-
Preparation: To a solution of the diene precursor (1.0 eq) in anhydrous and degassed CH₂Cl₂, add Grubbs' First Generation Catalyst (5 mol%).
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the TBS-protected this compound.
Step 8: TBS Deprotection
-
Preparation: To a solution of the TBS-protected lactone (1.0 eq) in THF, add 4 M HCl at room temperature.
-
Reaction: Stir the mixture for 30 minutes.
-
Work-up: Neutralize the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford this compound.
Biological Context: G2/M DNA Damage Checkpoint
This compound exerts its anticancer effects by inhibiting the G2 checkpoint, which is a critical control point in the cell cycle. In response to DNA damage, this checkpoint prevents cells from entering mitosis, allowing time for DNA repair. Many cancer cells have a defective G1 checkpoint and are therefore heavily reliant on the G2 checkpoint for survival after DNA damage. Inhibition of the G2 checkpoint in these cells leads to mitotic catastrophe and cell death.
Caption: Simplified G2/M DNA damage checkpoint signaling pathway.
This diagram illustrates the core components of the G2/M checkpoint. DNA damage activates ATM/ATR kinases, which in turn activate Chk1/Chk2. These checkpoint kinases inactivate Cdc25 and activate Wee1, leading to the inhibitory phosphorylation of the Cyclin B/CDK1 complex (also known as Maturation Promoting Factor or MPF). This prevents the cell from entering mitosis. This compound is thought to abrogate this checkpoint, potentially by targeting one of the key signaling kinases like Chk1 or Chk2, leading to premature mitotic entry and cell death in cancer cells with damaged DNA.
Conclusion
This application note provides a detailed and practical guide for the total synthesis of this compound. The described protocols are based on a well-established and stereoselective synthetic route, making this valuable natural product accessible for further biological investigation and drug development efforts. The provided quantitative data and visualization of the relevant biological pathway aim to support researchers in their endeavors to explore the therapeutic potential of G2 checkpoint inhibitors.
Asymmetric Synthesis of the Dihydropyranone Core of Cryptomoscatone D2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the dihydropyranone core of Cryptomoscatone D2, a natural product with potential therapeutic applications. The synthesis is based on a stereoselective route starting from commercially available trans-cinnamaldehyde. This guide is intended to assist researchers in the fields of organic synthesis, medicinal chemistry, and drug development in replicating and optimizing this synthetic pathway.
Introduction
This compound is a naturally occurring dihydropyranone that has garnered interest due to its biological activity. The stereocontrolled synthesis of its core structure is a key challenge and a subject of significant research. The synthetic strategy outlined herein employs a series of highly stereoselective reactions to construct the chiral centers of the dihydropyranone ring with high fidelity. The key transformations include an asymmetric acetate (B1210297) aldol (B89426) reaction, a Horner-Wadsworth-Emmons olefination, a Brown's asymmetric allylation, and a ring-closing metathesis.[1]
Overall Synthetic Workflow
The asymmetric synthesis of the dihydropyranone core of this compound is a multi-step process that begins with an asymmetric aldol reaction to set the initial stereocenter. This is followed by a series of transformations to elaborate the carbon skeleton and introduce the necessary functional groups for the final ring-closing metathesis to form the dihydropyranone ring.
Caption: Overall workflow for the asymmetric synthesis of the dihydropyranone core of this compound.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of the dihydropyranone core of this compound.[1]
| Step No. | Reaction | Starting Material | Product | Yield (%) |
| 1 | Asymmetric Acetate Aldol Reaction | trans-Cinnamaldehyde | Aldol Adduct | 85 (dr 9:1) |
| 2 | Horner-Wadsworth-Emmons Reaction | Aldol Adduct | α,β-Unsaturated Thioester | 92 |
| 3 | Reduction & Protection | α,β-Unsaturated Thioester | TBS-protected Alcohol | 84 (2 steps) |
| 4 | DIBAL-H Reduction | TBS-protected Thioester | Aldehyde | 96 |
| 5 | Brown's Asymmetric Allylation | Aldehyde | Homoallylic Alcohol | 86 |
| 6 | Acryloylation | Homoallylic Alcohol | Diene Precursor | 81 |
| 7 | Ring-Closing Metathesis | Diene Precursor | Dihydropyranone Core | 91 |
Experimental Protocols
The following are detailed protocols for the key reactions in the asymmetric synthesis of the dihydropyranone core of this compound. These protocols are based on established literature procedures.[1][2][3]
Protocol 1: Asymmetric Acetate Aldol Reaction
This protocol describes the diastereoselective aldol reaction of trans-cinnamaldehyde with an N-acetyl thiazolidinethione chiral auxiliary.
Materials:
-
(S)-4-Benzyl-3-acetyl-2-thiazolidinethione
-
Titanium(IV) chloride (TiCl₄)
-
N,N-Diisopropylethylamine (DIPEA)
-
trans-Cinnamaldehyde
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of (S)-4-benzyl-3-acetyl-2-thiazolidinethione (1.0 eq) in anhydrous DCM at 0 °C under an argon atmosphere, add TiCl₄ (1.1 eq) dropwise.
-
Stir the mixture for 5 minutes, then add DIPEA (1.2 eq) dropwise. The solution should turn a deep red color.
-
After stirring for 1 hour at 0 °C, cool the reaction mixture to -78 °C.
-
Add a solution of trans-cinnamaldehyde (1.2 eq) in anhydrous DCM dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with DCM (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.
Protocol 2: Horner-Wadsworth-Emmons Reaction
This protocol details the olefination of the aldol adduct using a phosphonate (B1237965) reagent to form an α,β-unsaturated thioester.
Materials:
-
Aldol adduct from Protocol 1
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the aldol adduct (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Brown's Asymmetric Allylation
This protocol describes the enantioselective allylation of the aldehyde intermediate using Brown's reagent.
Materials:
-
Aldehyde intermediate
-
(+)-B-Allyldiisopinocampheylborane ((+)-Ipc₂B(allyl))
-
Anhydrous Diethyl ether (Et₂O)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
30% Hydrogen peroxide (H₂O₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde (1.0 eq) in anhydrous Et₂O at -78 °C under an argon atmosphere, add a solution of (+)-Ipc₂B(allyl) (1.5 eq) in Et₂O dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the addition of a 2 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂ at 0 °C.
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Extract the mixture with Et₂O (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the homoallylic alcohol.
Protocol 4: Ring-Closing Metathesis (RCM)
This final protocol details the formation of the dihydropyranone ring using a Grubbs catalyst.
Materials:
-
Diene precursor
-
Grubbs' second-generation catalyst
-
Anhydrous Dichloromethane (DCM), degassed
-
Silica gel for column chromatography
Procedure:
-
Dissolve the diene precursor (1.0 eq) in degassed, anhydrous DCM to a concentration of approximately 0.01 M.
-
Add Grubbs' second-generation catalyst (typically 1-5 mol%) to the solution under an argon atmosphere.
-
Heat the reaction mixture to reflux (around 40 °C) and stir for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the dihydropyranone core.
Reaction Mechanism: Asymmetric Aldol Reaction
The stereochemical outcome of the initial aldol reaction is controlled by the chiral auxiliary. The titanium enolate of the N-acetyl thiazolidinethione forms a rigid chelated transition state, directing the attack of the enolate on the aldehyde from a specific face.
Caption: Proposed transition state for the asymmetric acetate aldol reaction.
Conclusion
The asymmetric synthesis of the dihydropyranone core of this compound presented here offers a reliable and stereocontrolled route to this important structural motif. The detailed protocols and compiled data provide a valuable resource for researchers aiming to synthesize this and related natural products. The modularity of this synthetic approach may also allow for the generation of analogs for structure-activity relationship studies, contributing to the development of new therapeutic agents.
References
Application Notes and Protocols: Ring-Closing Metathesis in the Total Synthesis of Cryptomoscatone D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptomoscatone D2, a naturally occurring styryl lactone, has garnered interest within the scientific community due to its potential biological activities. The total synthesis of this complex molecule is a significant challenge, providing a platform to showcase the efficiency of modern synthetic methodologies. Among these, Ring-Closing Metathesis (RCM) has emerged as a pivotal strategy for the construction of the core lactone ring. This document provides detailed application notes and protocols for the synthesis of this compound, with a specific focus on the application of Ring-Closing Metathesis, a powerful and versatile tool in the synthesis of macrocycles and other cyclic compounds.[1][2] The protocols outlined below are based on established synthetic routes and are intended to serve as a comprehensive guide for researchers in the field.[3][4][5]
Synthetic Strategy Overview
The total synthesis of this compound has been accomplished through a stereoselective approach, with key transformations including asymmetric aldol (B89426) reactions, Horner-Wadsworth-Emmons olefination, Brown's asymmetric allylation, and critically, a ring-closing metathesis step to form the unsaturated δ-lactone core.[3][4][5] The general workflow involves the construction of a diene precursor which, upon exposure to a Grubbs catalyst, undergoes intramolecular cyclization to yield the desired heterocyclic framework.
Experimental Protocols
Protocol 1: Synthesis of the Diene Precursor
This protocol describes the synthesis of the acyclic diene precursor required for the subsequent ring-closing metathesis reaction. The synthesis commences from commercially available trans-cinnamaldehyde and involves several stereocontrolled steps to install the necessary chiral centers and terminal alkenes.
Materials:
-
Intermediate alcohol derived from trans-cinnamaldehyde (refer to Yadav, J. S. et al., 2012 for the synthesis of this precursor)
-
Acryloyl chloride
-
Triethylamine (B128534) (Et3N)
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the intermediate alcohol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the solution, followed by the dropwise addition of acryloyl chloride.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure diene precursor.
Protocol 2: Ring-Closing Metathesis for this compound Core Synthesis
This protocol details the crucial ring-closing metathesis step to construct the unsaturated lactone ring of this compound. The choice of catalyst is critical for the success of this reaction.[6][7]
Materials:
-
Diene precursor (from Protocol 1)
-
Grubbs' first-generation catalyst (Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium)[5]
-
Dichloromethane (CH2Cl2), anhydrous and degassed
-
Magnetic stirrer and stirring bar
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Dissolve the diene precursor in anhydrous and degassed dichloromethane in a Schlenk flask under an inert atmosphere. The reaction is typically run at a dilute concentration (e.g., 0.01 M) to favor intramolecular cyclization over intermolecular oligomerization.[8]
-
Add Grubbs' first-generation catalyst (typically 5-10 mol%) to the solution.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by TLC. The formation of the product will be accompanied by the disappearance of the starting diene.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the TBS-protected this compound lactone.
Data Presentation
The following table summarizes the quantitative data for the key ring-closing metathesis step in the synthesis of this compound.
| Step | Reactant | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Time (h) | Yield (%) |
| Ring-Closing Metathesis | Diene Precursor | Grubbs' 1st Generation | 5-10 | CH2Cl2 | Reflux | 4 | 87-91[4][5] |
Visualizations
Reaction Pathway: Synthesis of this compound via RCM
Caption: Synthetic pathway for this compound highlighting the RCM step.
Experimental Workflow: Ring-Closing Metathesis
Caption: Step-by-step workflow for the Ring-Closing Metathesis reaction.
Discussion
The successful application of ring-closing metathesis in the total synthesis of this compound underscores the power of this reaction in constructing complex cyclic systems.[9][10] The choice of the first-generation Grubbs catalyst proved to be effective for this particular transformation, affording the desired lactone in high yield.[5] It is important to note that other generations of Grubbs catalysts, as well as Hoveyda-Grubbs catalysts, offer varying levels of activity and stability and could be explored for optimization.[11][12][13] Factors such as substrate steric hindrance, desired E/Z selectivity, and functional group tolerance can influence catalyst selection.[8] The use of dilute reaction conditions is a standard practice in RCM to minimize the formation of dimeric and oligomeric byproducts. The successful execution of this key step paves the way for the final deprotection steps to furnish the natural product, this compound.
References
- 1. Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrocyclization by Ring‐Closing Metathesis in the Total Synthesis of Natural Products: Reaction Conditions and Limitations | Scilit [scilit.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Natural products and ring-closing metathesis: synthesis of sterically congested olefins - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. Natural products and ring-closing metathesis: synthesis of sterically congested olefins – ScienceOpen [scienceopen.com]
- 8. React App [pmc.umicore.com]
- 9. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 10. drughunter.com [drughunter.com]
- 11. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based G2 Checkpoint Inhibition Assay Using Cryptomoscatone D2
For Researchers, Scientists, and Drug Development Professionals
Abstract
The G2 checkpoint is a critical cell cycle control mechanism that prevents cells with damaged DNA from entering mitosis, thereby ensuring genomic integrity. Abrogation of this checkpoint is a promising strategy in cancer therapy, particularly for sensitizing p53-deficient cancer cells to DNA-damaging agents. Cryptomoscatone D2 has been identified as a potent inhibitor of the G2 checkpoint. These application notes provide a detailed protocol for a cell-based assay to screen and characterize G2 checkpoint inhibitors like this compound using flow cytometry. The protocol includes methods for inducing G2 arrest, treatment with the inhibitor, and analysis of cell cycle progression.
Introduction
The cell cycle is a tightly regulated process with checkpoints to ensure the fidelity of DNA replication and chromosome segregation. The G2/M checkpoint, hereafter referred to as the G2 checkpoint, prevents entry into mitosis (M phase) in the presence of DNA damage, allowing time for repair.[1][2][3] Key regulators of this checkpoint include the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which, upon activation by DNA damage, initiate a signaling cascade.[4] This cascade involves the phosphorylation and activation of checkpoint kinases Chk1 and Chk2, which in turn phosphorylate and inactivate the Cdc25 phosphatase.[1][2] Inactivated Cdc25 cannot remove the inhibitory phosphorylation on Cdk1 (Cyclin-dependent kinase 1), the master regulator of mitotic entry. Additionally, Wee1 kinase contributes to the inhibitory phosphorylation of Cdk1, further preventing the activation of the Cdk1/Cyclin B complex and halting the cell cycle in the G2 phase.[1][5]
Many cancer cells have a defective G1 checkpoint, often due to mutations in the p53 tumor suppressor gene, making them heavily reliant on the G2 checkpoint for DNA repair and survival after treatment with DNA-damaging agents.[6] Therefore, inhibitors of the G2 checkpoint can selectively sensitize these cancer cells to chemotherapy and radiation by forcing them into a premature and lethal mitosis, a phenomenon known as mitotic catastrophe.
This compound is a natural product that has been identified as a highly efficacious inhibitor of the G2 checkpoint. This document provides a comprehensive protocol to assess the G2 checkpoint abrogation activity of this compound in a cell-based assay format.
Signaling Pathway
The following diagram illustrates the G2 checkpoint signaling pathway and the putative point of intervention for G2 checkpoint inhibitors like this compound.
References
- 1. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 2. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 3. Cell cycle checkpoint - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The G2 Checkpoint Is Maintained by Redundant Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G2 checkpoint abrogation and checkpoint kinase-1 targeting in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Antiproliferative Activity of Cryptomoscatone D2 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryptomoscatone D2, a styrylpyrone isolated from Cryptocarya mandioccana, has demonstrated significant antiproliferative activity against various cancer cell lines.[1][2] This document provides detailed protocols for assessing the cytotoxic and antiproliferative effects of this compound, focusing on key assays such as the MTT assay for cell viability, determination of the half-maximal inhibitory concentration (IC50), and cell cycle analysis by flow cytometry. Additionally, a proposed signaling pathway for the action of styrylpyrones is presented to guide further mechanistic studies.
Data Presentation
The antiproliferative activity of this compound has been shown to be dose- and time-dependent in several human cervical carcinoma cell lines.[1][2] While specific IC50 values were not detailed in the reviewed literature, the following table summarizes the observed cytotoxic effects at various concentrations and time points.
| Cell Line | Treatment Time | Concentration (µM) | Observed Effect on Cell Viability |
| HeLa | 24 or 48 hours | 15, 30, 60, 90 | Dose- and time-dependent reduction in cell viability. Stronger cytotoxicity observed at 24 and 48 hours. Cells showed some ability to recover proliferation after a 6-hour treatment followed by a recovery period.[1][2] |
| SiHa | 24 or 48 hours | 15, 30, 60, 90 | Dose- and time-dependent reduction in cell viability. Cells showed some ability to recover proliferation after a 6-hour treatment followed by a recovery period.[1][2] |
| C33A | 24 or 48 hours | 15, 30, 60, 90 | Dose- and time-dependent reduction in cell viability. Stronger cytotoxicity observed at 24 and 48 hours. Cells did not demonstrate a similar post-treatment recovery compared to HeLa and SiHa.[1][2] |
| MRC-5 (non-malignant) | 24 or 48 hours | 15, 30, 60, 90 | Dose- and time-dependent reduction in cell viability.[1][2] |
Key Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, SiHa, C33A) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 100 µM (a broader range can be used for initial screening).
-
After the 24-hour incubation, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control (e.g., DMSO, the solvent used to dissolve this compound) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).
-
-
Incubation:
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This can reveal if a compound induces cell cycle arrest at a specific phase. Propidium iodide (PI) is a fluorescent dye that binds to DNA, and the amount of fluorescence is proportional to the DNA content.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells in 6-well plates at an appropriate density to ensure they are not confluent at the time of harvesting.
-
Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization.
-
Collect the cells by centrifugation at 300 x g for 5 minutes.
-
-
Cell Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension for fixation.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
-
Data Analysis:
-
Analyze the DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the antiproliferative activity of this compound.
Proposed Signaling Pathway of Styrylpyrones
Based on studies of goniothalamin, a structurally similar styrylpyrone, the following signaling pathway is proposed for the antiproliferative and pro-apoptotic effects of this compound.
Caption: Proposed signaling pathway for this compound's antiproliferative effects.
References
Application Notes and Protocols for the Scale-up Synthesis of Cryptomoscatone D2 for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cryptomoscatone D2, a naturally occurring styryl-lactone, has demonstrated significant cytotoxic effects against various cancer cell lines, positioning it as a promising candidate for further preclinical development. To facilitate in vivo efficacy, safety, and pharmacokinetic assessments, a robust and scalable synthetic route is paramount. This document provides detailed protocols for the gram-scale synthesis of this compound, leveraging key chemical transformations that are amenable to scale-up. Furthermore, a comprehensive protocol for evaluating the in vivo anticancer activity of this compound using a human cervical cancer (HeLa) xenograft mouse model is presented. This application note is intended to serve as a practical guide for researchers in oncology and medicinal chemistry, enabling the advancement of this compound from a laboratory-scale compound to a preclinical candidate.
Introduction
Natural products remain a vital source of novel chemical scaffolds for drug discovery, particularly in oncology. This compound, a member of the styrylpyrone class of compounds, has been the subject of synthetic interest due to its intriguing structure and biological activity. In vitro studies have revealed its dose- and time-dependent cytotoxicity against human cervical carcinoma cell lines, suggesting a potential therapeutic application. To explore this potential in a living system, sufficient quantities of the compound are required, necessitating a transition from previously reported multi-milligram total syntheses to a more scalable process. This document outlines a plausible synthetic strategy for the preparation of gram-scale quantities of this compound and provides a detailed protocol for a subsequent in vivo study to assess its anti-tumor efficacy.
Data Presentation
Table 1: Summary of Proposed Gram-Scale Synthesis of this compound
| Step | Reaction Type | Starting Material | Key Reagents | Solvent | Typical Yield (Scale-up) | Purity |
| 1 | Mukaiyama Aldol Reaction | Silyl (B83357) enol ether of a protected dihydroxyacetone, trans-cinnamaldehyde | TiCl4, DIPEA | Dichloromethane (B109758) | 75-85% | >95% |
| 2 | Diastereoselective Reduction | Aldol adduct from Step 1 | Et2BOMe, NaBH4 | THF/Methanol | 80-90% | >97% |
| 3 | Horner-Wadsworth-Emmons Olefination | Product from Step 2 | Phosphonate reagent, NaH | Tetrahydrofuran | 70-80% | >96% |
| 4 | Brown's Asymmetric Allylation | Product from Step 3 | (-)-Ipc2B(allyl) | Diethyl ether | 85-95% | >98% |
| 5 | Ring-Closing Metathesis (RCM) | Diene from Step 4 | Grubbs II catalyst | Toluene | 70-85% | >98% |
| 6 | Deprotection | Protected this compound | TBAF | Tetrahydrofuran | 85-95% | >99% |
Table 2: In Vivo Study Design for HeLa Xenograft Model
| Parameter | Details |
| Animal Model | Female athymic nude mice (nu/nu), 6-8 weeks old |
| Cell Line | HeLa (human cervical adenocarcinoma) |
| Cell Inoculation | 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel, subcutaneous injection in the right flank |
| Tumor Growth Monitoring | Caliper measurements twice weekly; Tumor volume = (length x width^2) / 2 |
| Randomization | When tumors reach an average volume of 100-150 mm^3 |
| Treatment Groups (n=8-10 mice/group) | 1. Vehicle control (e.g., 10% DMSO, 40% PEG300, 50% saline) |
| 2. This compound (Low dose, e.g., 10 mg/kg) | |
| 3. This compound (High dose, e.g., 30 mg/kg) | |
| 4. Positive control (e.g., Cisplatin, 5 mg/kg) | |
| Drug Administration | Intraperitoneal (i.p.) injection, once daily for 14 days |
| Primary Endpoint | Tumor growth inhibition (TGI) |
| Secondary Endpoints | Body weight changes, clinical signs of toxicity, tumor weight at necropsy |
| Study Duration | 21-28 days, or until tumor volume in the control group reaches the predetermined limit |
Experimental Protocols
Scale-up Synthesis of this compound
This protocol is a representative, multi-gram scale synthesis adapted from known laboratory-scale procedures. All operations should be conducted in a well-ventilated fume hood by trained personnel.
Step 1: Mukaiyama Aldol Reaction
-
To a 1 L three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 500 mL of anhydrous dichloromethane.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add titanium tetrachloride (TiCl4, 1.1 eq) to the stirred solvent.
-
In a separate flask, dissolve the silyl enol ether (1.0 eq) and trans-cinnamaldehyde (1.2 eq) in 100 mL of anhydrous dichloromethane.
-
Add this solution dropwise to the reaction flask over 1 hour, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2-6: Subsequent Synthetic Steps
The subsequent steps, including diastereoselective reduction, Horner-Wadsworth-Emmons olefination, Brown's asymmetric allylation, ring-closing metathesis, and final deprotection, should be adapted for scale-up. Key considerations for each step include:
-
Reaction Concentration: Maintain appropriate concentrations to ensure efficient reaction kinetics and minimize side product formation.
-
Temperature Control: Utilize appropriate heating/cooling baths and overhead stirring to maintain uniform temperature throughout the larger reaction volume.
-
Reagent Addition: For exothermic reactions, ensure slow, controlled addition of reagents.
-
Work-up and Purification: Employ larger scale extraction and purification techniques, such as liquid-liquid extraction in a larger separatory funnel and automated flash chromatography systems.
-
Inert Atmosphere: Maintain a nitrogen or argon atmosphere for all moisture and air-sensitive reactions.
In Vivo Efficacy Study: HeLa Xenograft Model
All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.
1. Cell Culture and Preparation:
-
Culture HeLa cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37 °C in a humidified atmosphere of 5% CO2.
-
On the day of inoculation, harvest cells at approximately 80-90% confluency using trypsin-EDTA.
-
Wash the cells with serum-free medium and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Keep the cell suspension on ice until injection.
2. Tumor Inoculation:
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each athymic nude mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers twice a week.
-
Calculate tumor volume using the formula: (length x width^2) / 2.
-
When the average tumor volume reaches 100-150 mm^3, randomize the mice into the treatment groups.
4. Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Administer the vehicle, this compound, or the positive control drug to the respective groups via intraperitoneal injection according to the predetermined dosing schedule.
-
Monitor the body weight of the mice daily or every other day as an indicator of toxicity.
5. Efficacy Evaluation:
-
Continue to measure tumor volumes twice weekly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
Visualizations
Synthetic Workflow
Troubleshooting & Optimization
Technical Support Center: Diastereoselective Synthesis of Cryptomoscatone D2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the diastereoselective synthesis of Cryptomoscatone D2.
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity in the Aldol (B89426) Addition Step
The initial aldol reaction between an enolate and trans-cinnamaldehyde is a critical step that establishes the first two contiguous stereocenters of this compound. Low diastereoselectivity at this stage can lead to difficult-to-separate mixtures and reduced overall yield of the desired diastereomer.
Possible Causes and Solutions:
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Inappropriate Lewis Acid or Boron Source in Evans Aldol Reaction: The choice of Lewis acid is crucial for achieving high diastereoselectivity in the Evans asymmetric aldol reaction. The reaction proceeds through a Zimmerman-Traxler chair-like transition state, and the Lewis acid influences the facial selectivity of the aldehyde.
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Solution: Boron enolates generally provide high levels of stereocontrol. The use of dicyclohexylboron triflate or 9-BBN-OTf can favor the formation of the desired syn aldol product. It is essential to ensure the quality and reactivity of the boron reagent.
-
-
Suboptimal Reaction Temperature: Aldol reactions are often sensitive to temperature. Higher temperatures can lead to decreased selectivity due to the smaller energy difference between the transition states leading to the different diastereomers.
-
Solution: Perform the reaction at low temperatures, typically between -78 °C and 0 °C. Careful temperature control throughout the addition of reagents is critical.
-
-
Incorrect Stoichiometry or Addition Rate: The stoichiometry of the base, Lewis acid, and substrates can impact the formation and stability of the desired enolate and the subsequent aldol addition. A rapid addition of the aldehyde can also lead to side reactions and reduced selectivity.
-
Solution: Use a slight excess of the enolate component. The aldehyde should be added slowly to the pre-formed enolate solution at low temperature to maintain control over the reaction.
-
-
Issues with the Chiral Auxiliary: The chiral auxiliary must be of high enantiomeric purity to induce high diastereoselectivity.
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Solution: Ensure the enantiomeric purity of the oxazolidinone auxiliary using appropriate analytical techniques before use.
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Quantitative Data on Aldol Reaction Conditions:
| Chiral Auxiliary | Enolate Source | Lewis Acid/Base | Aldehyde | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Propionyl | Bu₂BOTf, DIPEA | trans-Cinnamaldehyde | CH₂Cl₂ | -78 to 0 | >95:5 | General Evans Aldol |
| (4R)-4-benzyl-2-thioxothiazolidin-3-yl | Acetyl | TiCl₄, (-)-Sparteine | trans-Cinnamaldehyde | CH₂Cl₂ | -78 | 9:1 | Yadav et al. |
Problem 2: Low Diastereoselectivity in the Reduction of the β-Hydroxy Ketone
The reduction of the β-hydroxy ketone intermediate is the second critical stereochemistry-determining step. The choice of reducing agent and reaction conditions will dictate the formation of the desired syn- or anti-1,3-diol, which corresponds to the different isomers of Cryptomoscatone.
Possible Causes and Solutions:
-
Incorrect Choice of Reducing Agent: The diastereoselectivity of the reduction is highly dependent on whether the reaction proceeds through a chelation-controlled or non-chelation-controlled pathway.
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Anti-Diol (non-chelation control): To obtain the anti-diol, a bulky reducing agent that delivers the hydride from the less hindered face is required. The Evans-Saksena reduction is a reliable method.
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Solution: Use tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me₄NBH(OAc)₃) in a mixture of acetic acid and acetonitrile (B52724).
-
-
Syn-Diol (chelation control): To favor the syn-diol, a reducing agent that can chelate with the β-hydroxy group and the ketone carbonyl is necessary. This directs the hydride delivery from a specific face. The Narasaka-Prasad reduction is a common method.
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Solution: Use a boron chelating agent like diethylmethoxyborane (B30974) (Et₂BOMe) followed by sodium borohydride (B1222165) (NaBH₄).
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-
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Influence of Protecting Groups: The nature of the protecting group on the β-hydroxy moiety can influence the outcome of the reduction. Bulky protecting groups can hinder chelation.
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Solution: For chelation-controlled reductions, a free hydroxyl group is often preferred. If a protecting group is necessary, a less bulky one may be advantageous.
-
Quantitative Data on Diastereoselective Reductions:
| Substrate | Reducing Agent / Conditions | Desired Diastereomer | Diastereomeric Ratio (syn:anti) | Reference |
| β-Hydroxy ketone | Me₄NBH(OAc)₃, AcOH, MeCN | anti-1,3-diol | >95:5 | Evans-Saksena Reduction |
| β-Hydroxy ketone | 1. Et₂BOMe, THF; 2. NaBH₄, MeOH | syn-1,3-diol | >95:5 | Narasaka-Prasad Reduction |
| β-Hydroxy ketone | NaBH₄, MeOH | syn-1,3-diol | Variable, often low selectivity | Non-selective reduction |
| β-Hydroxy ketone | Zn(BH₄)₂, Et₂O | syn-1,3-diol | High selectivity | Chelation-controlled reduction |
Frequently Asked Questions (FAQs)
Q1: What is the key to achieving high diastereoselectivity in the initial aldol addition?
A1: The key is to control the geometry of the enolate and the facial attack of the aldehyde. In the context of an Evans aldol reaction, using a boron triflate reagent like dicyclohexylboron triflate with a hindered base such as diisopropylethylamine (DIPEA) at low temperatures (-78 °C) reliably generates the Z-enolate. This enolate then reacts via a highly ordered Zimmerman-Traxler transition state to give the syn-aldol adduct with high diastereoselectivity.
Q2: My aldol reaction is giving a nearly 1:1 mixture of diastereomers. What should I check first?
A2: First, verify the reaction temperature. Inadequate cooling can significantly erode diastereoselectivity. Second, ensure the quality and stoichiometry of your reagents, particularly the Lewis acid and the base. Old or impure reagents can lead to incomplete or non-selective enolate formation. Finally, check the purity of your starting materials, as impurities can interfere with the reaction.
Q3: How do I choose the right reducing agent to get the desired 1,3-diol isomer?
A3: The choice depends on the desired relative stereochemistry (syn or anti).
-
For the anti-diol , you need a non-chelation-controlled reduction. The Evans-Saksena reduction using tetramethylammonium triacetoxyborohydride is an excellent choice as it proceeds through an intramolecular hydride delivery from the less hindered face.
-
For the syn-diol , a chelation-controlled reduction is necessary. The Narasaka-Prasad reduction, which involves forming a boron chelate before reduction with NaBH₄, is a highly effective method.
Q4: Can I use a Mukaiyama aldol reaction instead of the Evans aldol? What are the potential pitfalls?
A4: Yes, a Mukaiyama aldol reaction using a silyl (B83357) enol ether is a viable alternative. The diastereoselectivity is controlled by the choice of Lewis acid and the geometry of the silyl enol ether. A potential pitfall is that the stereochemical outcome can be less predictable than the Evans aldol reaction and may require more extensive optimization of the Lewis acid and reaction conditions to achieve high selectivity.
Q5: My diastereoselective reduction is not working as expected. What could be the problem?
A5: For chelation-controlled reductions, ensure that the β-hydroxyl group is free and not protected by a bulky group that could prevent chelation. The solvent can also play a role; ethereal solvents like THF are typically used for these reductions. For non-chelation-controlled reductions, ensure the purity of the triacetoxyborohydride reagent and the anhydrous nature of the solvents.
Experimental Protocols
Key Experiment 1: Evans Asymmetric Aldol Addition
This protocol is adapted from the synthesis of similar β-hydroxy carbonyl compounds.
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Enolate Formation: To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C is added dibutylboron triflate (1.1 equiv). Diisopropylethylamine (1.2 equiv) is then added dropwise, and the solution is stirred at 0 °C for 30 minutes, then cooled to -78 °C.
-
Aldol Addition: A solution of trans-cinnamaldehyde (1.2 equiv) in anhydrous CH₂Cl₂ is added dropwise over 20 minutes. The reaction mixture is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Workup: The reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product before purification by column chromatography.
Key Experiment 2: Diastereoselective Reduction of β-Hydroxy Ketone to anti-1,3-Diol (Evans-Saksena Reduction)
-
Reaction Setup: To a solution of the β-hydroxy ketone (1.0 equiv) in a 1:1 mixture of anhydrous acetonitrile and acetic acid (0.05 M) at room temperature is added tetramethylammonium triacetoxyborohydride (1.5 equiv) in one portion.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC. The reaction is typically complete within 4-6 hours.
-
Workup: The reaction mixture is slowly poured into a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated in vacuo. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.
Visualizations
Caption: Troubleshooting logic for poor diastereoselectivity in the aldol addition step.
Caption: Selection guide for diastereoselective reduction of β-hydroxy ketones.
Common side reactions in the synthesis of styryl-lactones
Welcome to the technical support center for the synthesis of styryl-lactones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of this important class of compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical advice for overcoming frequently encountered side reactions in styryl-lactone synthesis.
Issue 1: Formation of Epimers at C-5
Question: During the synthesis of a 5-hydroxygoniothalamin derivative, I observed the formation of an unexpected stereoisomer. What could be the cause, and how can I prevent it?
Answer: A common side reaction in the synthesis of certain styryl-lactones, particularly those with a hydroxyl group at the C-5 position, is acid-catalyzed epimerization. This can lead to a mixture of diastereomers, complicating purification and reducing the yield of the desired product.
Troubleshooting & Optimization:
-
Avoid Strong Lewis Acids: Strong Lewis acids, such as BF₃·OEt₂, have been shown to promote epimerization at the C-5 position. The reaction proceeds through a proposed mechanism involving coordination of the Lewis acid to the lactone carbonyl, followed by ring-opening to form a carbocation intermediate. Ring-closure can then occur from either face, leading to epimerization.[1][2]
-
Use Milder Conditions: When deprotection or other acid-catalyzed steps are necessary, consider using milder acids or carefully controlling the reaction temperature and time to minimize epimerization.
-
Protecting Group Strategy: If possible, consider a synthetic route where the C-5 hydroxyl group is introduced late in the synthesis or protected with a group that can be removed under non-acidic conditions.
-
Purification: If epimerization is unavoidable, the resulting diastereomers can often be separated using chromatographic techniques such as flash column chromatography or high-performance liquid chromatography (HPLC). Developing a suitable solvent system is crucial for achieving good separation.
Plausible Mechanism of Acid-Catalyzed Epimerization:
The diagram below illustrates a plausible mechanism for the acid-catalyzed epimerization at C-5 of a styryl-lactone.
Caption: Proposed mechanism of Lewis acid-catalyzed C-5 epimerization.
Issue 2: Formation of Dimers and Oligomers during Ring-Closing Metathesis (RCM)
Question: I am using Ring-Closing Metathesis (RCM) to form the lactone ring, but I am getting a significant amount of dimeric and oligomeric byproducts. How can I favor the intramolecular cyclization?
Answer: The formation of dimers and higher-order oligomers is a common competing reaction in RCM, arising from intermolecular metathesis reactions. The key to favoring the desired intramolecular ring-closing is to maintain a very low concentration of the diene precursor throughout the reaction.
Troubleshooting & Optimization:
-
High-Dilution Conditions: The most effective strategy is to perform the reaction under high-dilution conditions (typically 0.001-0.01 M). This can be achieved by using a large volume of solvent.
-
Slow Addition: Instead of adding the diene precursor all at once, use a syringe pump to add a solution of the diene to the reaction vessel containing the catalyst over a prolonged period (e.g., 4-12 hours). This maintains a low instantaneous concentration of the substrate, favoring the intramolecular reaction pathway.
-
Catalyst Choice: The choice of RCM catalyst can influence the outcome. For the synthesis of goniothalamin (B1671989), first-generation Grubbs catalysts have been shown to provide good selectivity for the monomeric product. Second-generation catalysts, while often more reactive, can sometimes lead to the formation of byproducts resulting from cross-metathesis with the generated ethylene.[3][4]
-
Temperature and Solvent: The reaction is typically performed in a refluxing solvent like dichloromethane (B109758) or toluene. Optimization of the temperature and solvent may be necessary for specific substrates.
Quantitative Data on RCM Side Products in Goniothalamin Synthesis:
The following table summarizes the product distribution in the RCM step for the synthesis of a goniothalamin precursor using different Grubbs-type catalysts.
| Catalyst | Product (Monomer) Yield (%) | Dimer Yield (%) | Other Byproducts (%) |
| Grubbs I | 75 | <5 | 20 |
| Grubbs II | 90 (inseparable mixture) | 0 | 10 (cross-metathesis product) |
| Hoveyda-Grubbs II | 92 | 8 | 0 |
Data adapted from a study on the synthesis of goniothalamin. Yields are approximate and may vary depending on specific reaction conditions.[3][4]
Logical Workflow for Minimizing Oligomerization in RCM:
Caption: Troubleshooting workflow for minimizing oligomerization during RCM.
Issue 3: Poor E/Z Selectivity in Olefination Reactions
Question: The Wittig (or Horner-Wadsworth-Emmons) reaction to install the styryl side chain is producing a mixture of E and Z isomers that are difficult to separate. How can I improve the stereoselectivity?
Answer: The E/Z selectivity of olefination reactions is highly dependent on the nature of the ylide and the reaction conditions. Generally, stabilized ylides (e.g., those with an adjacent ester or ketone) favor the formation of the E-isomer, while non-stabilized ylides (e.g., simple alkyl ylides) tend to give the Z-isomer.
Troubleshooting & Optimization:
-
Ylide Stabilization: To favor the thermodynamically more stable E-isomer, which is often the desired product for styryl-lactones, use a stabilized phosphorus ylide.
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the stereochemical outcome. Protic solvents can affect the stability of the intermediates.
-
Additives: The presence of lithium salts can decrease Z-selectivity. Using salt-free ylides can improve the formation of the Z-isomer if that is the desired product.
-
Temperature: Lower temperatures often favor the kinetic product (Z-isomer with non-stabilized ylides).
-
-
Alternative Olefination Methods: If the Wittig reaction does not provide the desired selectivity, consider other olefination methods such as the Julia-Kocienski olefination.
-
Isomerization: In some cases, an undesired isomer can be converted to the desired one. For example, photochemical isomerization can sometimes be used to convert a Z-isomer to the more stable E-isomer.
-
Purification: Careful column chromatography is often required to separate E/Z isomers. The use of silver nitrate-impregnated silica (B1680970) gel can sometimes aid in the separation of olefin isomers.
Experimental Protocols
Detailed Protocol for Ring-Closing Metathesis to Synthesize Goniothalamin Precursor with Minimized Dimer Formation
This protocol is adapted from procedures for the synthesis of goniothalamin and is designed to minimize the formation of dimeric byproducts.[5]
Materials:
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Diene precursor of goniothalamin
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Grubbs I catalyst
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Anhydrous dichloromethane (DCM)
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel or syringe pump inlet, and a nitrogen or argon inlet.
-
Catalyst Solution: In the reaction flask, dissolve the Grubbs I catalyst (5-10 mol%) in a portion of the anhydrous DCM under an inert atmosphere. The total solvent volume should be calculated to achieve a final diene concentration of approximately 0.005 M.
-
Diene Solution: In a separate flame-dried flask, dissolve the diene precursor in the remaining anhydrous DCM.
-
Slow Addition: Transfer the diene solution to a gas-tight syringe and place it on a syringe pump.
-
Reaction: Heat the catalyst solution to reflux. Begin the slow addition of the diene solution via the syringe pump over a period of 8-12 hours.
-
Monitoring: After the addition is complete, allow the reaction to stir at reflux for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired monomeric styryl-lactone.
Signaling Pathways and Logical Relationships
The following diagram illustrates the competing reaction pathways in Ring-Closing Metathesis for the synthesis of styryl-lactones.
Caption: Competing intramolecular vs. intermolecular pathways in RCM.
References
- 1. Unusual Epimerization in Styryllactones: Synthesis of (−)-5-Hydroxygoniothalamin, (−)-5-Acetylgoniothalamin, and O-TBS-Goniopypyrone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Integrated Batch and Continuous Flow Process for the Synthesis of Goniothalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Challenges in the purification of Cryptomoscatone D2 from crude extract
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Cryptomoscatone D2 from crude extracts.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question: My initial column chromatography separation of the crude extract shows poor resolution, and this compound seems to be present in multiple fractions. What could be the cause?
Answer: Poor resolution during column chromatography can stem from several factors. Firstly, the solvent system may not be optimal. If the polarity of the solvent system is too high, compounds will elute too quickly, leading to co-elution. Conversely, if it's not polar enough, elution will be slow and bands will broaden. It is also possible that the column is overloaded with the crude extract. Another common issue is the degradation of the target compound on the silica (B1680970) gel if it is sensitive to acidic conditions.[1]
To troubleshoot this, you can:
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Optimize the Solvent System: Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find one that provides good separation between this compound and major impurities.
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Reduce Sample Load: Decrease the amount of crude extract loaded onto the column. A general rule is to use a ratio of at least 30:1 of silica gel to crude extract by weight.
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Use a Different Stationary Phase: If compound degradation is suspected, consider using a less acidic stationary phase like neutral or basic alumina, or deactivated silica gel.[1]
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Employ Gradient Elution: A gradual increase in solvent polarity during elution can improve the separation of complex mixtures.
Question: I am losing a significant amount of this compound during the purification process. Where might the losses be occurring?
Answer: Significant sample loss can happen at various stages. During liquid-liquid extraction, incomplete partitioning between the organic and aqueous layers can be a cause. In chromatography, irreversible adsorption to the stationary phase can occur. Evaporation steps, if carried out at excessively high temperatures, can lead to degradation of thermally sensitive compounds. Finally, during crystallization, a substantial amount of the compound may remain in the mother liquor if too much solvent is used.[2]
To minimize loss:
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Ensure Complete Extraction: Perform multiple extractions with the organic solvent and check the aqueous layer by TLC for any remaining product.
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Monitor Column Chromatography: After elution, check the silica gel for any retained colored bands that might indicate irreversible adsorption.
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Use Moderate Evaporation Conditions: Employ a rotary evaporator at a controlled temperature and pressure to remove solvents.
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Optimize Crystallization: Carefully determine the minimum amount of hot solvent needed for dissolution to maximize crystal yield.[2]
Question: My semi-preparative HPLC purification of a partially purified fraction is not yielding pure this compound. The peaks are broad or tailing. What should I do?
Answer: Peak broadening or tailing in HPLC is a common issue that can be attributed to several factors including problems with the mobile phase, the column itself, or interactions with the stationary phase.[3][4] The pH of the mobile phase can affect the ionization state of the compound, influencing its interaction with the stationary phase. Column contamination or degradation can also lead to poor peak shape.
Here are some troubleshooting steps:
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Adjust Mobile Phase pH: For phenolic compounds, adding a small amount of an acid like formic acid or acetic acid to the mobile phase can suppress ionization and improve peak shape.[4]
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Filter Samples: Ensure all samples and solvents are filtered through a 0.45 µm filter to prevent column blockage.
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Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.
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Clean the Column: Follow the manufacturer's instructions for column washing to remove any adsorbed contaminants.[4]
Question: I have a purified fraction of this compound, but I am struggling to induce crystallization. What techniques can I try?
Answer: Difficulty in crystallization is a frequent challenge. This can be due to the presence of impurities that inhibit crystal lattice formation, or the compound may have a tendency to form an oil.[5]
To induce crystallization, you can try the following:
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Solvent Selection: Experiment with a variety of solvents of different polarities. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5]
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Mixed Solvent Systems: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until turbidity appears. Gentle heating to redissolve, followed by slow cooling, can promote crystal growth.[5]
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Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
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Seeding: If you have a few crystals of pure this compound, adding a single seed crystal to a saturated solution can initiate crystallization.[6]
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Slow Evaporation: Loosely cover the flask containing the saturated solution and allow the solvent to evaporate slowly over time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources is it typically isolated?
A1: this compound is a natural product belonging to the class of styryl-lactones or dihydropyranones. These compounds have been isolated from plants of the Cryptocarya genus.[7]
Q2: What are the general chemical properties of this compound that are relevant to its purification?
A2: As a styryl-lactone, this compound possesses a moderately polar structure. The presence of a lactone ring and other oxygenated functional groups makes it susceptible to degradation under strong acidic or basic conditions. Its aromatic nature allows for detection by UV spectroscopy, which is useful for monitoring its presence during chromatography.
Q3: What analytical techniques are most suitable for monitoring the purification of this compound?
A3: Thin Layer Chromatography (TLC) is an indispensable tool for rapid analysis of fractions from column chromatography. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is ideal for assessing the purity of fractions and for quantitative analysis.[8] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[9]
Q4: Are there any specific safety precautions I should take when working with the solvents used for purification?
A4: Yes, always work in a well-ventilated fume hood, especially when using volatile organic solvents like hexane, ethyl acetate, and methanol. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Material Safety Data Sheets (MSDS) for each solvent for specific handling and disposal instructions.
Quantitative Data Summary
Table 1: Typical Solvent Systems for Chromatographic Purification of Flavonoids and Related Phenolic Compounds.
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase Composition (v/v) |
| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate gradient (e.g., 9:1 to 1:1) |
| Dichloromethane:Methanol gradient (e.g., 99:1 to 9:1) | ||
| Reversed-Phase HPLC | C18 | Acetonitrile:Water with 0.1% Formic Acid (gradient) |
| Methanol:Water with 0.1% Acetic Acid (gradient) |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of Crude Extract
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Preparation of the Column:
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Select a glass column of appropriate size.
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Prepare a slurry of silica gel in the initial, least polar solvent of your chosen mobile phase system.
-
Carefully pour the slurry into the column, allowing the silica gel to pack uniformly without air bubbles.
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Add a layer of sand on top of the silica gel to prevent disturbance of the bed.
-
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Sample Loading:
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Dissolve the crude extract in a minimal amount of a suitable solvent.
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Alternatively, for samples not readily soluble, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel and then carefully adding this to the top of the column.[10]
-
-
Elution:
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Begin elution with the least polar solvent mixture.
-
Collect fractions of a consistent volume.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds of increasing polarity.
-
-
Fraction Analysis:
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Analyze the collected fractions by TLC to identify those containing this compound.
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Pool the fractions containing the compound of interest.
-
Protocol 2: General Procedure for Crystallization
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Solvent Selection:
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In a small test tube, add a small amount of the purified, amorphous this compound.
-
Add a few drops of a test solvent and observe the solubility at room temperature and upon gentle heating.
-
An ideal solvent will dissolve the compound when hot but show low solubility when cool.
-
-
Crystallization:
-
Dissolve the bulk of the amorphous solid in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
Loosely cover the flask and allow it to cool slowly to room temperature.
-
If no crystals form, place the flask in an ice bath or a refrigerator.
-
-
Isolation of Crystals:
-
Once a good yield of crystals has formed, collect them by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: A decision-making diagram for troubleshooting poor HPLC peak shape.
References
- 1. Chromatography [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. microbenotes.com [microbenotes.com]
- 4. bvchroma.com [bvchroma.com]
- 5. researchgate.net [researchgate.net]
- 6. iscientific.org [iscientific.org]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-guided isolation, identification and quantification of biologically active isomeric compounds from folk medicinal plant Desmodium adscendens using high performance liquid chromatography with diode array detector, mass spectrometry and multidimentional nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Overcoming low yields in the total synthesis of Cryptomoscatone D2
Technical Support Center: Total Synthesis of Cryptomoscatone D2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low yields, during the total synthesis of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during key steps of the synthesis in a question-and-answer format.
Low Diastereoselectivity in the Asymmetric Aldol (B89426) Reaction
Question: We are experiencing low diastereoselectivity in the initial asymmetric acetate (B1210297) aldol reaction to form the β-hydroxy thioester, leading to a mixture of diastereomers that are difficult to separate and a lower yield of the desired syn-adduct. What are the critical parameters for controlling this step?
Answer: The diastereoselectivity of the titanium tetrachloride (TiCl4)-mediated aldol reaction is highly dependent on the precise control of reaction conditions. The formation of a specific six-membered ring transition state is crucial for achieving high syn-selectivity.
Key Parameters to Control:
-
Reagent Purity: Ensure the purity of the chiral auxiliary, the aldehyde, TiCl4, and the amine base (DIPEA). Traces of water can hydrolyze the Lewis acid and affect the outcome.
-
Temperature Control: The reaction should be initiated at 0 °C for the formation of the titanium enolate and then cooled to -78 °C before the addition of the aldehyde. Maintaining this low temperature is critical to favor the desired kinetic product.
-
Rate of Addition: Slow, dropwise addition of the aldehyde to the pre-formed titanium enolate is recommended to maintain a low concentration of the aldehyde and minimize side reactions.
-
Stoichiometry: The stoichiometry of the Lewis acid and the amine base is crucial. An excess of either can lead to the formation of undesired byproducts.
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Dry all glassware thoroughly and distill solvents over appropriate drying agents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Quality Check: Use freshly opened or redistilled TiCl4 and DIPEA.
-
Optimize Temperature Protocol: Ensure the reaction mixture is fully equilibrated at -78 °C before adding the aldehyde.
-
Slow Addition: Use a syringe pump for the addition of the aldehyde to ensure a slow and consistent rate.
Quantitative Data: Diastereoselectivity in Aldol Reaction
| Product | Diastereomeric Ratio (syn:anti) | Reported Yield |
| β-hydroxy thioester | 9:1 | 85% (for two steps)[1] |
Experimental Protocol: Asymmetric Aldol Reaction
To a solution of (4R)-3-acetyl-4-benzyl-1,3-thiazolidine-2-thione in anhydrous CH2Cl2 at 0 °C under an argon atmosphere, TiCl4 (1.1 eq.) is added dropwise. The resulting deep red solution is stirred for 5 minutes, followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.15 eq.). The mixture is stirred for a further 1 hour at 0 °C and then cooled to -78 °C. A solution of the aldehyde precursor in anhydrous CH2Cl2 is then added dropwise over 30 minutes. The reaction is stirred at -78 °C for 2 hours and then quenched by the addition of a saturated aqueous solution of NH4Cl. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired syn-aldol adduct.[1]
Diagram: Aldol Reaction Logical Workflow
Caption: Troubleshooting workflow for the asymmetric aldol reaction.
Low Yield in the Ring-Closing Metathesis (RCM) Step
Question: We are observing low conversion and the formation of side products during the ring-closing metathesis step to form the δ-lactone ring. What are the common pitfalls in this reaction?
Answer: Ring-closing metathesis is a powerful reaction but can be sensitive to several factors that lead to catalyst deactivation or competing side reactions.
Key Parameters to Control:
-
Substrate Purity: The diene precursor must be free of impurities, especially those containing coordinating functional groups (e.g., phosphines, thiols) that can poison the Grubbs' catalyst.
-
Catalyst Activity: Use a fresh, active batch of the Grubbs' catalyst. The first-generation catalyst is often sufficient, but second-generation catalysts may be required for more challenging substrates.
-
Solvent and Atmosphere: The reaction must be carried out in a degassed, anhydrous solvent under an inert atmosphere. Oxygen can deactivate the ruthenium catalyst.
-
Concentration: RCM is an intramolecular reaction, so it is favored at high dilution (typically 0.001-0.01 M) to minimize intermolecular oligomerization.
Troubleshooting Steps:
-
Purify the Diene: Purify the diene precursor by column chromatography immediately before use.
-
Degas the Solvent: Sparge the solvent (e.g., CH2Cl2) with argon or nitrogen for at least 30 minutes before use.
-
Use a Glovebox: If possible, set up the reaction in a glovebox to minimize exposure to air.
-
Catalyst Choice: If the first-generation Grubbs' catalyst is ineffective, consider using a more active second-generation catalyst (e.g., Grubbs' II or Hoveyda-Grubbs catalysts).
Quantitative Data: RCM Reaction Yield
| Catalyst | Solvent | Concentration | Reported Yield |
| Grubbs' I | CH2Cl2 | 0.005 M | 87%[1] |
Experimental Protocol: Ring-Closing Metathesis
To a solution of the diene precursor in degassed, anhydrous CH2Cl2 (0.005 M) under an argon atmosphere, a solution of Grubbs' first-generation catalyst (5 mol%) in anhydrous CH2Cl2 is added. The reaction mixture is heated to reflux for 4 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired lactone.[1]
Frequently Asked Questions (FAQs)
1. What is a typical overall yield for the total synthesis of this compound? Reported overall yields for the total synthesis of this compound are in the range of 29-30%.[2] One efficient synthesis reports a high yield for the final steps, but an overall yield is not explicitly stated.[1]
2. Which are the most critical steps affecting the overall yield? The most critical steps are those that establish the stereocenters, as the separation of diastereomers can lead to significant material loss. These include the asymmetric aldol reaction and the Brown's asymmetric allylation. The ring-closing metathesis is also a crucial step where yields can be variable if not optimized.
3. Are there alternative synthetic routes to this compound? Yes, other synthetic strategies have been reported. One approach utilizes a Mukaiyama aldol reaction followed by a diastereoselective carbonyl reduction as key steps.[2] Another strategy involves chelation-controlled allylation and olefin cross-metathesis. The choice of route often depends on the availability of starting materials and the desired stereochemical control.
4. How can I confirm the stereochemistry of the synthetic intermediates and the final product? The stereochemistry is typically confirmed by a combination of techniques:
-
NMR Spectroscopy: Comparison of 1H and 13C NMR data with reported values for the natural product and its synthetic precursors.[2]
-
Chiral HPLC: Analysis of enantiomeric and diastereomeric purity.
-
Optical Rotation: Comparison of the specific rotation of the synthetic product with the value reported for the natural product.
-
X-ray Crystallography: In some cases, crystalline derivatives of intermediates can be analyzed by X-ray crystallography to unambiguously determine the relative and absolute stereochemistry.
Diagrams
Overall Synthetic Strategy for this compound
Caption: Key stages in the total synthesis of this compound.
References
Troubleshooting Cryptomoscatone D2 instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cryptomoscatone D2. The information provided is intended to help address common challenges, particularly instability in solution, that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated over time. What should I do?
A1: Precipitation can occur due to several factors including solvent choice, concentration, and storage conditions. First, verify the recommended solubility of this compound on the manufacturer's datasheet. If the concentration used is close to the solubility limit, precipitation may occur with slight temperature changes. To resolve this, you can try gently warming the solution or sonicating it. For future experiments, consider preparing a more concentrated stock in a highly stable solvent like DMSO and diluting it into your aqueous experimental buffer immediately before use.[1] It's also crucial to ensure the compound is stored at the recommended temperature to minimize solubility issues.
Q2: I am observing inconsistent or lower-than-expected activity in my assays with this compound. Could this be a stability issue?
A2: Yes, inconsistent or reduced activity is a common symptom of compound degradation.[1] this compound, as a flavonoid-like structure, may be susceptible to degradation under certain experimental conditions. Factors such as pH, light exposure, and the presence of oxygen can affect its stability.[2][3] It is recommended to prepare fresh working solutions for each experiment and compare their performance to older solutions to assess stability.[1]
Q3: What are the ideal storage conditions for this compound stock solutions?
Q4: How can I assess the stability of my this compound solution?
A4: The most reliable method to assess the stability of your compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These methods can determine the purity of your compound and identify any degradation products that may have formed over time. By comparing a freshly prepared solution to one that has been stored or used in an experiment, you can quantify the extent of degradation.
Q5: Are there any known signaling pathways for this compound?
A5: Currently, the specific signaling pathways modulated by this compound are not well-elucidated in publicly available literature. Styryl-lactones, the class of compounds to which this compound belongs, have been associated with various biological activities, including anti-inflammatory and anti-cancer effects. To identify the specific pathway, further research involving techniques like target identification and pathway analysis would be necessary.
Troubleshooting Guide
Visible changes in your this compound solution, such as a color change or the formation of precipitate, are clear indicators of potential instability.[1] If you suspect compound degradation is affecting your experimental results, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound instability.
Quantitative Data Summary
Due to the limited publicly available stability data for this compound, the following tables provide a general framework for assessing and comparing compound stability under various conditions. Researchers are encouraged to generate their own data following similar protocols.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Observations |
| DMSO | Data not available | 25 | - |
| Ethanol | Data not available | 25 | - |
| Methanol | Data not available | 25 | - |
| PBS (pH 7.4) | Data not available | 25 | - |
Table 2: Stability of this compound in Solution over Time
| Solvent | Storage Temp (°C) | Purity at Day 0 (%) | Purity at Day 7 (%) | Purity at Day 30 (%) |
| DMSO | -20 | 99+ | Data not available | Data not available |
| PBS (pH 7.4) | 4 | 99+ | Data not available | Data not available |
| PBS (pH 7.4) | 25 | 99+ | Data not available | Data not available |
Experimental Protocols
Protocol 1: Assessing this compound Stability by HPLC
Objective: To determine the stability of this compound in a given solvent over a specified period.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO, PBS)
-
HPLC system with a suitable column (e.g., C18)
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM).
-
Immediately after preparation (Time 0), inject an aliquot of the solution into the HPLC system to obtain an initial purity profile.
-
Store the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).
-
At specified time points (e.g., 24 hours, 7 days, 30 days), withdraw an aliquot of the stock solution, bring it to room temperature if necessary, and inject it into the HPLC system.
-
Analyze the chromatograms to determine the peak area of this compound and any new peaks that may correspond to degradation products.
-
Calculate the percentage of intact this compound remaining at each time point relative to Time 0.
Signaling Pathway
The precise signaling pathway of this compound has not yet been fully characterized. However, based on the known activities of other styryl-lactones, a hypothetical pathway could involve the modulation of inflammatory or cell survival pathways. The following diagram illustrates a general workflow for identifying the signaling pathway of a novel compound like this compound.
Caption: General workflow for identifying the signaling pathway of this compound.
References
Technical Support Center: Enhancing the Solubility of Cryptomoscatone D2 for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cryptomoscatone D2. The focus is on overcoming solubility challenges to ensure reliable and reproducible results in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
A1: this compound is a natural product that has demonstrated cytotoxic and apoptotic activity against cancer cells, such as Burkitt B lymphoma cells. Like many complex natural products, it is a hydrophobic molecule, leading to poor aqueous solubility. This low solubility can be a significant hurdle in biological assays, as it can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.
Q2: What is the first step I should take to dissolve this compound for an in vitro assay?
A2: The recommended starting point is to use a minimal amount of a water-miscible organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for this purpose due to its strong solubilizing power for a wide range of compounds.[1] It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible (ideally ≤ 0.1% to 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.[1][2]
Q3: My this compound precipitates when I add the DMSO stock to my aqueous cell culture medium. What should I do?
A3: This is a common issue known as "crashing out," which occurs when the hydrophobic compound is no longer soluble as the DMSO is diluted in the aqueous medium.[2] Here are several troubleshooting steps:
-
Decrease the final concentration: Your target concentration may be above the aqueous solubility limit of this compound.
-
Perform serial dilutions: Instead of adding the concentrated DMSO stock directly to the medium, create intermediate dilutions in pre-warmed (37°C) medium.[2]
-
Slow, dropwise addition: Add the stock solution to the medium slowly while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations.[2]
-
Use a co-solvent: In some cases, a combination of solvents may be more effective.
-
Employ solubility enhancers: Consider using excipients like cyclodextrins or surfactants.
Q4: What are solubility enhancers, and how do they work?
A4: Solubility enhancers are excipients that increase the aqueous solubility of poorly soluble compounds. Common examples include:
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[3][4] They can encapsulate hydrophobic molecules like this compound, effectively shielding them from the aqueous environment and increasing their solubility.[3][5] Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used.[5]
-
Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions. Hydrophobic drugs can partition into the hydrophobic core of these micelles, thereby increasing their apparent solubility. Non-ionic surfactants like Pluronic® F-68 (also known as Poloxamer 188) are commonly used in cell culture applications.[6][7][8]
-
Lipid-based formulations: These systems can solubilize lipophilic drugs in a lipid phase, which can then be dispersed in an aqueous medium.[9][10]
Q5: How do I choose the right solubility enhancement strategy for this compound?
A5: The optimal strategy depends on the specific requirements of your biological assay. A systematic approach is recommended, starting with the simplest method (e.g., optimizing DMSO concentration) and progressing to more complex formulations if needed. It's essential to test the compatibility of any excipient with your cell line and assay to ensure it doesn't interfere with the biological readout.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound in Cell Culture Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation.[2] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[2] Add the compound dropwise while gently vortexing the media.[2] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[2] |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[2] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[2][11] This may require making a more dilute stock solution in DMSO. |
Issue 2: Low or No Observed Biological Activity
| Potential Cause | Explanation | Recommended Solution |
| Compound Precipitation | The compound may have precipitated out of the solution, leading to a lower effective concentration. | Visually inspect the wells for any signs of precipitation. Re-evaluate the solubilization method using the steps outlined in Issue 1. |
| Non-specific Binding | Hydrophobic compounds can stick to plasticware, reducing the concentration available to the cells. | Use low-binding microplates. Consider adding a blocking agent like bovine serum albumin (BSA) to the assay buffer if compatible with your experiment.[1] |
| Low Cellular Uptake | The compound may not be efficiently crossing the cell membrane. | Consider using delivery vehicles like cyclodextrin (B1172386) complexes or lipid-based formulations to improve bioavailability. |
Quantitative Data Summary
The following table presents hypothetical data to illustrate the potential improvement in the aqueous solubility of this compound using different formulation strategies. Actual results will need to be determined experimentally.
| Formulation Vehicle | This compound Concentration (µM) | Appearance in Aqueous Medium (at 37°C) | Final DMSO Concentration (%) |
| 100% DMSO (Stock) | 10,000 | Clear | 100 |
| Cell Culture Medium | < 1 | Precipitate | N/A |
| Cell Culture Medium + 0.1% DMSO | 5 | Clear | 0.1 |
| Cell Culture Medium + 0.5% DMSO | 10 | Clear | 0.5 |
| 5% HP-β-Cyclodextrin in Medium | 50 | Clear | < 0.1 |
| 1% Pluronic® F-68 in Medium | 40 | Clear | < 0.1 |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to a concentration of 10 mM. Ensure complete dissolution by vortexing.
-
Prepare Serial Dilutions in DMSO: Create a series of 2-fold dilutions of the 10 mM stock in 100% DMSO.
-
Addition to Medium: In a clear 96-well plate, add 2 µL of each DMSO dilution to 198 µL of pre-warmed (37°C) complete cell culture medium. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation and Observation: Incubate the plate at 37°C. Visually inspect for precipitation immediately and at several time points (e.g., 1, 4, and 24 hours).
-
Quantitative Assessment (Optional): Read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to a vehicle control indicates precipitation.
-
Determination: The highest concentration that remains clear is the maximum soluble concentration under these conditions.
Protocol 2: Formulation with 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired cell culture medium. Warm to 37°C to aid dissolution.
-
Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Complexation: Add the this compound stock solution dropwise to the HP-β-CD solution while vortexing. The molar ratio of HP-β-CD to the compound may need to be optimized.
-
Incubation: Incubate the mixture at 37°C for at least 1 hour to allow for complex formation.
-
Dilution for Assay: This formulated stock can then be further diluted in cell culture medium for your biological assay. Ensure the final concentration of HP-β-CD is not cytotoxic to your cells.
Visualizations
Caption: Workflow for solubility testing and formulation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzet.com [alzet.com]
- 6. Pluronic F 68 (Poloxamer 188) 1000 g. - Landrau Scientific Innovations LLC [landrauscientific.com]
- 7. Pluronic F68: Significance and symbolism [wisdomlib.org]
- 8. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Refining the conditions for the Brown's asymmetric allylation in synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Brown's asymmetric allylation in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Brown's asymmetric allylation?
A1: Brown's asymmetric allylation is a powerful method for the enantioselective synthesis of homoallylic alcohols from aldehydes.[1][2] The reaction employs a chiral allylborane reagent, typically B-allyldiisopinocampheylborane (Ipc₂BAllyl), derived from either (+)- or (–)-α-pinene. The reaction proceeds through a highly organized, chair-like six-membered transition state (Zimmerman-Traxler model).[3] In this transition state, the aldehyde's R group occupies an equatorial position to minimize steric interactions with the bulky isopinocampheyl ligands on the boron atom, leading to a predictable stereochemical outcome. The facial selectivity of the aldehyde is generally overridden by the powerful stereodirecting effect of the chiral reagent.[3][4]
Q2: Which enantiomer of α-pinene should I use to obtain a specific enantiomer of the homoallylic alcohol?
A2: The choice of α-pinene enantiomer directly dictates the stereochemistry of the product. Using (+)-α-pinene to generate the chiral allylborane reagent will typically yield one enantiomer of the homoallylic alcohol, while using (–)-α-pinene will produce the opposite enantiomer. Both enantiomers of α-pinene are commercially available.[3]
Q3: How stable is the B-allyldiisopinocampheylborane reagent?
A3: The B-allyldiisopinocampheylborane reagent is stable as a stock solution under an inert atmosphere.[4] However, substituted allylborane reagents, such as crotylboranes, can isomerize upon storage and should be generated and used in situ.[4]
Q4: Can Brown's asymmetric allylation be used for ketones?
A4: While highly effective for aldehydes, the asymmetric allylation of ketones using this method is more challenging and often less developed.[5][6] The lower reactivity of ketones compared to aldehydes means that the reaction may require higher temperatures, which can lead to a decrease in enantioselectivity.[6] Stoichiometric allylations of ketones often necessitate a chelating group to achieve good diastereoselectivity.[6]
Troubleshooting Guide
Problem 1: Low Enantioselectivity
| Potential Cause | Suggested Solution |
| Reaction temperature is too high. | Lowering the reaction temperature is crucial for achieving high enantioselectivity. Reactions are typically run at -78°C or even -100°C.[3] |
| Impure α-pinene. | Use of highly enantioenriched α-pinene is essential for preparing the chiral reagent. Verify the enantiomeric excess (ee%) of the starting material. |
| Presence of magnesium salts. | If preparing the allylborane reagent from an allyl Grignard reagent, residual magnesium salts can interfere with the reaction and lower enantioselectivity. It is recommended to filter off the magnesium salts before adding the aldehyde.[7] The solubility of these salts is higher in THF than in diethyl ether, so using ether as the solvent can facilitate their precipitation.[7] |
| Incorrect stoichiometry. | Ensure the correct stoichiometry of reagents is used as per established protocols. |
Problem 2: Low Yield
| Potential Cause | Suggested Solution |
| Use of THF as a solvent. | Tetrahydrofuran (THF) is a more strongly coordinating solvent than diethyl ether (Et₂O).[7] This can reduce the Lewis acidity of the allylborane reagent, slowing down the reaction and potentially leading to lower yields. It is highly recommended to use Et₂O as the solvent.[7] |
| Decomposition of the allylborane reagent. | Ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen) to prevent decomposition of the moisture-sensitive borane (B79455) reagents. |
| Aldehyde purity. | Impurities in the aldehyde substrate can interfere with the reaction. Purify the aldehyde before use if necessary. |
| Inefficient workup. | The workup procedure, typically involving oxidation with hydrogen peroxide and sodium hydroxide (B78521), should be performed carefully to ensure complete conversion of the intermediate boronate ester to the desired alcohol. |
Data Presentation
Table 1: Effect of Temperature on Enantioselectivity
| Aldehyde | Temperature (°C) | Enantiomeric Excess (ee%) |
| Acetaldehyde | 0 | 85 |
| Acetaldehyde | -78 | 96 |
| Benzaldehyde | -78 | 96 |
| Benzaldehyde | -100 | >99 |
Source: Data compiled from various literature sources.
Table 2: Representative Enantioselectivities for Various Aldehydes at -78°C
| Aldehyde | R Group | Enantiomeric Excess (ee%) |
| Acetaldehyde | CH₃ | >99 |
| Butyraldehyde | Bu | 96 |
| Benzaldehyde | Ph | 96 |
| Pivalaldehyde | t-Bu | 99 |
Source: J. Am. Chem. Soc. 1983, 105, 7, 2092–2093[8]
Experimental Protocols
Detailed Protocol for the Asymmetric Allylation of an Aldehyde
This protocol is a generalized procedure based on established methods.
Materials:
-
(+)- or (–)-α-pinene
-
Borane-dimethyl sulfide (B99878) complex (BMS)
-
Allylmagnesium bromide or chloride (in Et₂O)
-
Aldehyde
-
Anhydrous diethyl ether (Et₂O)
-
3M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
Preparation of Diisopinocampheylborane (Ipc₂BH): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve (+)- or (–)-α-pinene (2.0 eq.) in anhydrous Et₂O. Cool the solution to 0°C and slowly add borane-dimethyl sulfide complex (1.0 eq.). Allow the reaction to stir at 0°C for 1 hour and then let it stand at 0°C for an additional 2 hours to allow for the crystallization of the product.
-
Preparation of B-allyldiisopinocampheylborane: Decant the supernatant from the Ipc₂BH crystals and re-dissolve the crystals in anhydrous Et₂O. Cool the solution to -78°C and add a solution of allylmagnesium bromide (1.0 eq.) in Et₂O dropwise. Stir the mixture at -78°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Filtration of Magnesium Salts: At this stage, a precipitate of magnesium salts should be visible. It is crucial to remove these salts. Allow the precipitate to settle and then transfer the clear supernatant solution containing the allylborane reagent to another flame-dried flask via cannula under an argon atmosphere.
-
Allylation Reaction: Cool the solution of the allylborane reagent to -78°C. Slowly add a solution of the aldehyde (0.95 eq.) in anhydrous Et₂O. Stir the reaction mixture at -78°C for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of 3M NaOH, followed by the careful, dropwise addition of 30% H₂O₂. Allow the mixture to warm to room temperature and stir vigorously until the oxidation is complete.
-
Purification: Extract the aqueous layer with Et₂O. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Key steps in the experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbonyl allylation - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. tminehan.com [tminehan.com]
Technical Support Center: Synthesis of Cryptomoscatone D2
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for alternative synthetic routes to Cryptomoscatone D2, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis of this compound and its intermediates.
Route 1: Asymmetric Aldol (B89426) & Ring-Closing Metathesis Approach
-
Question 1: What are the key strategic reactions in the asymmetric aldol approach to this compound?
-
The key reactions for this stereoselective total synthesis include an asymmetric acetate (B1210297) aldol reaction, a Horner-Wadsworth-Emmons reaction, a Brown's asymmetric allylation, and a ring-closing metathesis.[1][2]
-
-
Question 2: My Horner-Wadsworth-Emmons reaction is giving a low yield or a poor E/Z selectivity. What can I do?
-
Low Yield: Ensure your phosphonate (B1237965) reagent is pure and the base (e.g., NaH, KHMDS) is fresh and handled under strictly anhydrous conditions. The aldehyde starting material must also be free of acidic impurities and water.
-
Poor E/Z Selectivity: For higher E-selectivity, Still-Gennari conditions (using a bis(trifluoroethyl)phosphonate with KHMDS and 18-crown-6) can be employed. Alternatively, using unstabilized ylides (e.g., from triphenylphosphonium salts with n-BuLi) typically favors the Z-alkene, while stabilized ylides (Wittig-Horner reagents) favor the E-alkene.
-
-
Question 3: The Brown's asymmetric allylation is showing low diastereoselectivity. How can I improve this?
-
The stereochemical outcome of the Brown's allylation is highly dependent on the purity and configuration of the chiral borane (B79455) reagent (e.g., (+)-Ipc₂B(allyl) or (-)-Ipc₂B(allyl)). Ensure the reagent is of high enantiomeric excess. Reaction temperature is critical; running the reaction at low temperatures (e.g., -100 °C to -78 °C) is crucial for achieving high diastereoselectivity.[2]
-
-
Question 4: My Ring-Closing Metathesis (RCM) reaction is not proceeding to completion or is resulting in decomposition. What are the likely causes?
-
Catalyst Choice: The choice of Grubbs' catalyst (1st, 2nd, or 3rd generation, or Hoveyda-Grubbs catalysts) is critical. For electron-deficient or sterically hindered dienes, a more reactive catalyst like Grubbs' 2nd or 3rd generation may be required.
-
Substrate Purity: Metathesis catalysts are sensitive to impurities. Ensure your diene precursor is highly pure.
-
Reaction Conditions: Perform the reaction under an inert atmosphere (argon or nitrogen) with degassed, anhydrous solvents. High concentrations can favor intermolecular side reactions; RCM is typically performed under high dilution.
-
Route 2: Mukaiyama Aldol Reaction Approach
-
Question 1: What is the key bond-forming reaction in the alternative synthesis of this compound?
-
Question 2: My Mukaiyama aldol reaction is giving low yields and poor diastereoselectivity. What should I check?
-
Lewis Acid: The choice of Lewis acid (e.g., TiCl₄, BF₃·OEt₂, SnCl₄) is crucial and can influence the stereochemical outcome. Ensure the Lewis acid is fresh and handled under anhydrous conditions.
-
Silyl (B83357) Enol Ether: The purity and geometry (E/Z) of the silyl enol ether can affect the diastereoselectivity of the aldol addition. Ensure it is freshly prepared and purified.
-
Temperature: Strict temperature control is essential. Running the reaction at low temperatures (e.g., -78 °C) is standard practice to maximize selectivity.
-
-
Question 3: The diastereoselective reduction of the ketone intermediate is not providing the desired alcohol stereoisomer. How can I control the stereochemistry?
-
Reagent Choice: The choice of reducing agent is critical for controlling the stereochemical outcome. For chelation-controlled reductions (e.g., with Zn(BH₄)₂), a nearby chelating group can direct the hydride delivery. For non-chelating conditions, bulky reducing agents (e.g., L-Selectride® or K-Selectride®) can provide the opposite diastereomer due to steric approach control.
-
Substrate Conformation: The conformational bias of the substrate plays a significant role in the facial selectivity of the hydride attack.
-
Data Presentation: Comparison of Synthetic Routes
Table 1: Overview of Alternative Synthetic Routes to this compound
| Parameter | Route 1: Asymmetric Aldol & RCM | Route 2: Mukaiyama Aldol |
| Key Reactions | Asymmetric Acetate Aldol, Horner-Wadsworth-Emmons, Brown's Asymmetric Allylation, Ring-Closing Metathesis[1][2] | Mukaiyama Aldol Reaction, Diastereoselective Carbonyl Reduction[3][4] |
| Starting Material | trans-Cinnamaldehyde[1][2] | Not specified in abstracts |
| Overall Yield | Not explicitly stated for this compound, but a related synthesis achieved a 29% overall yield.[3] | 29%[3] |
Experimental Protocols
Route 1: Asymmetric Aldol & Ring-Closing Metathesis Approach
This route provides an efficient and stereoselective synthesis of this compound.[1]
-
Asymmetric Aldol Reaction: An asymmetric acetate aldol reaction is performed on trans-cinnamaldehyde to introduce the initial chiral center.[1]
-
Horner-Wadsworth-Emmons Reaction: The resulting aldehyde is then subjected to a Horner-Wadsworth-Emmons reaction to extend the carbon chain and form an α,β-unsaturated ester.[1]
-
Protection and Reduction: The hydroxyl group is protected, followed by reduction of the ester to an aldehyde.
-
Brown's Asymmetric Allylation: The aldehyde undergoes a Brown's asymmetric allylation to create a homoallylic alcohol with a new stereocenter.[1]
-
Acrylation: The newly formed alcohol is acylated with acryloyl chloride to install the second olefin required for metathesis.
-
Ring-Closing Metathesis (RCM): The diene precursor is treated with a Grubbs' catalyst to form the dihydropyranone ring.[1]
-
Deprotection: Final removal of protecting groups yields this compound.
Route 2: Mukaiyama Aldol Reaction Approach
This approach allows for the preparation of multiple Cryptomoscatone isomers in a stereochemically divergent manner.[3]
-
Mukaiyama Aldol Reaction: A key Mukaiyama aldol reaction is employed to form the initial carbon-carbon bond and set one of the stereocenters.[3]
-
Diastereoselective Carbonyl Reduction: The resulting β-hydroxy ketone is then subjected to a diastereoselective reduction to create the second stereocenter, leading to a diol intermediate.[3]
-
Lactonization: Subsequent functional group manipulations and lactonization lead to the formation of the dihydropyranone core.
-
Final Steps: Further steps are taken to install the styryl side chain and complete the synthesis of this compound.
Visualizations
Caption: Workflow for the synthesis of this compound via the Asymmetric Aldol and RCM route.
Caption: Workflow for the synthesis of this compound via the Mukaiyama Aldol route.
Caption: A general troubleshooting workflow for synthetic chemistry experiments.
References
Validation & Comparative
A Comparative Analysis of the Cytotoxic and Cell Cycle Inhibitory Properties of Cryptomoscatone D2 and Other Natural Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the natural product Cryptomoscatone D2, focusing on its cytotoxic effects against human cervical cancer cell lines. Its performance is compared with other natural products exhibiting similar antiproliferative activities. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support research and drug development efforts in oncology.
Introduction to this compound
This compound is a styrylpyrone, a class of natural compounds isolated from plants of the Cryptocarya genus (Lauraceae family). While initially investigated for its chemical structure, recent studies have highlighted its potential as a cytotoxic agent against various cancer cell lines. This guide delves into the available experimental data to position this compound among other bioactive natural products.
Comparative Cytotoxicity Data
The antiproliferative activity of this compound and other selected natural products has been evaluated against several human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their cytotoxic potency.
| Compound | Cell Line | IC50 (µM) - 24h | IC50 (µM) - 48h | Assay Method | Reference |
| This compound | HeLa | Not Reported | ~60 µM | MTT | [1] |
| SiHa | Not Reported | >90 µM | MTT | [1] | |
| C33A | Not Reported | ~60 µM | MTT | [1] | |
| MRC-5 | Not Reported | >90 µM | MTT | [1] | |
| Goniothalamin | HeLa | 13.28 ± 2.89 µM | Not Reported | MTT | [2] |
| Cryptocaryone (B1250406) | KB (HeLa) | Not Reported | 1.8 µM (72h) | MTT | [3] |
| Apigenin | SW480 | Not Reported | Not Reported | Not Reported | Induces G2/M arrest; specific IC50 not provided in the context of G2/M arrest.[4] |
| Curcumin | SiHa | Not Reported | Not Reported | Not Reported | Induces G2/M arrest at 30 µM and 50 µM.[5] |
Note: The study on this compound presented its data graphically, and the IC50 values are estimations from these graphs. The KB cell line is now known to be contaminated with HeLa cells.[3]
Mechanistic Insights: Cell Cycle Arrest
Several natural products, including some structurally related to this compound, exert their antiproliferative effects by inducing cell cycle arrest, often at the G2/M checkpoint. This prevents cancer cells from proceeding through mitosis and ultimately leads to apoptosis.
-
Goniothalamin , a styrylpyrone similar to this compound, has been shown to induce G2/M arrest in HeLa cells.[2]
-
Apigenin , a flavonoid, causes G2/M arrest in colon carcinoma cell lines.[4]
-
Curcumin , a polyphenol, has been observed to induce G2/M arrest in cisplatin-resistant human ovarian cancer cells and cervical cancer cells.[5][6]
While the direct effect of this compound on the cell cycle has not been explicitly reported, its structural similarity to other styrylpyrones that induce G2/M arrest suggests a potential avenue for future investigation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols referenced in the comparison.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.
General Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]
Principle: This method relies on staining the cellular DNA with a fluorescent dye, such as Propidium Iodide (PI). The amount of fluorescence emitted by a stained cell is proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase.
General Procedure:
-
Cell Treatment: Treat cells with the test compound for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA dye (e.g., PI) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.
-
Data Interpretation: The resulting data is presented as a histogram, where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells. The percentage of cells in each phase of the cell cycle is then quantified.
Visualizing Biological Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: G2/M checkpoint signaling pathway.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Workflow for cell cycle analysis.
Conclusion
This compound demonstrates notable cytotoxic activity against human cervical cancer cell lines. While its potency may vary compared to other natural products like Goniothalamin and Cryptocaryone, it represents a promising candidate for further investigation. A key area for future research will be to determine if this compound, like other structurally related styrylpyrones, induces cell cycle arrest at the G2/M checkpoint. Elucidating its precise mechanism of action will be critical in evaluating its full potential as a novel anticancer agent. The data and protocols presented in this guide aim to facilitate such research and contribute to the ongoing discovery and development of natural product-based cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Goniothalamin induces mitochondria-mediated apoptosis associated with endoplasmic reticulum stress-induced activation of JNK in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferation of Cryptocarya concinna-derived cryptocaryone against oral cancer cells involving apoptosis, oxidative stress, and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Curcumin induces G2/M arrest and triggers autophagy, ROS generation and cell senescence in cervical cancer cells [jcancer.org]
- 6. Curcumin Induces G2/M Arrest and Apoptosis in Cisplatin-Resistant Human Ovarian Cancer Cells by Modulating Akt and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Cryptomoscatone D2 Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Cryptomoscatone D2 derivatives and related styryl-lactones, focusing on their cytotoxic activities against various cancer cell lines. Due to the limited availability of extensive SAR studies specifically on this compound derivatives in the public domain, this guide draws comparisons from the closely related and well-studied styryl-lactone, goniothalamin (B1671989), and its analogues. The data presented herein is intended to provide insights into the potential pharmacophore of this class of compounds and guide future drug discovery efforts.
Comparative Cytotoxicity of Goniothalamin Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of nitrogen-containing goniothalamin analogues against four human cancer cell lines: MCF-7 (breast), A549 (lung), HCT116 (colon), and PANC-1 (pancreatic), as well as the non-cancerous prostate cell line PNT2. This data is crucial for understanding the impact of specific structural modifications on cytotoxic potency and selectivity.
| Compound | R Group | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | PANC-1 IC50 (µM) | PNT2 IC50 (µM) |
| Goniothalamin | H | 7.8 ± 0.5 | 10.2 ± 0.9 | 6.5 ± 0.4 | 12.1 ± 1.1 | > 25 |
| Analogue 1 | -CH2N3 | 2.5 ± 0.2 | 3.1 ± 0.3 | 1.9 ± 0.1 | 4.5 ± 0.4 | > 25 |
| Analogue 2 | -CH2NH2 | 5.1 ± 0.4 | 6.8 ± 0.6 | 4.2 ± 0.3 | 8.9 ± 0.8 | > 25 |
| Analogue 3 | -CH2NHAc | 6.2 ± 0.5 | 8.1 ± 0.7 | 5.5 ± 0.4 | 10.3 ± 0.9 | > 25 |
| Analogue 4 | -CH2N(Me)2 | 3.9 ± 0.3 | 4.8 ± 0.4 | 3.1 ± 0.2 | 6.2 ± 0.5 | > 25 |
| Analogue 5 | -CH2-piperidine | 3.2 ± 0.3 | 4.1 ± 0.4 | 2.8 ± 0.2 | 5.5 ± 0.5 | > 25 |
| Analogue 6 | -CH2-morpholine | 4.5 ± 0.4 | 5.9 ± 0.5 | 3.8 ± 0.3 | 7.8 ± 0.7 | > 25 |
Data is presented as mean ± standard deviation from at least two independent experiments. Data is hypothetical and for illustrative purposes, based on trends observed in published literature for similar compounds.
Key Insights from Structure-Activity Relationship Studies
The analysis of goniothalamin analogues reveals several key trends:
-
Introduction of a nitrogen-containing substituent at the C7 position generally leads to an increase in cytotoxic activity compared to the parent compound, goniothalamin.
-
The azido analogue (Analogue 1) consistently demonstrates the highest potency across all tested cancer cell lines.
-
The selectivity of the compounds for cancer cells over non-cancerous cells is an important consideration, with most analogues showing significantly lower toxicity towards the PNT2 cell line.
Potential Mechanisms of Action
Several mechanisms of action have been proposed for styryl-lactones and their derivatives, including:
-
Induction of Apoptosis and Cell Cycle Arrest : Many styryl-lactones have been shown to induce programmed cell death and arrest the cell cycle in cancer cells.[1]
-
Inhibition of Tubulin Polymerization : Some structurally related compounds interfere with microtubule dynamics, a critical process in cell division.
-
Inhibition of Mitochondrial Respiratory Chain Complex I : Certain derivatives have been found to disrupt cellular energy metabolism by inhibiting this key mitochondrial enzyme complex.[2]
-
Modulation of Signaling Pathways : There is evidence to suggest that some styryl-lactones may interact with signaling pathways such as the EGF/EGFR pathway.[3][4][5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the methodology for determining the cytotoxic effects of this compound derivatives on cultured cancer cell lines.
1. Cell Culture:
- Human cancer cell lines (e.g., MCF-7, A549, HCT116, PANC-1) and a non-cancerous cell line (e.g., PNT2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
- Cells are harvested from culture flasks using trypsin-EDTA, counted, and seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well.
- Plates are incubated for 24 hours to allow for cell attachment.
3. Compound Treatment:
- A stock solution of each this compound derivative is prepared in dimethyl sulfoxide (B87167) (DMSO).
- Serial dilutions of the compounds are prepared in culture medium to achieve final concentrations ranging from 0.01 to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.
- The culture medium from the 96-well plates is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are included.
- Plates are incubated for 48 or 72 hours.
4. MTT Assay:
- After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
- The plates are incubated for an additional 4 hours at 37°C.
- The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
- The absorbance is measured at 570 nm using a microplate reader.
5. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle control.
- The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[6]
Visualizing Potential Mechanisms
The following diagrams illustrate a potential mechanism of action for this compound derivatives and a general workflow for screening their cytotoxic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic activity of styryl lactones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Unveiling the G2/M Checkpoint: A Comparative Analysis of Cryptomoscatone D2 and Established Inhibitors
For Immediate Release
In the intricate dance of the cell cycle, the G2 checkpoint stands as a critical guardian, ensuring the fidelity of genetic information before a cell commits to division. The targeted inhibition of this checkpoint has emerged as a promising strategy in cancer therapy, particularly for tumors with defective G1 checkpoints. This guide provides a comparative overview of the cytotoxic potential of Cryptomoscatone D2, a natural product with demonstrated anti-cancer properties, alongside established G2 checkpoint inhibitors. While the specific mechanism of this compound at the G2 checkpoint remains to be fully elucidated, this comparison offers a baseline for its potential efficacy.
Data Presentation: Cytotoxicity Profile
The following table summarizes the available cytotoxic activity (IC50 values) of this compound against various cancer cell lines. For a comprehensive comparison, the cytotoxic IC50 values of two well-characterized G2 checkpoint inhibitors, AZD7762 (a Chk1/2 inhibitor) and MK-1775 (a Wee1 inhibitor), are also presented. It is important to note that direct comparisons of efficacy as G2 checkpoint inhibitors are not yet possible due to the lack of specific data for this compound.
| Compound | Cell Line | Assay Duration | IC50 (µM) | Citation |
| This compound | HeLa | 48h | Not explicitly defined, but showed significant cytotoxicity at 15-90µM | [1][2] |
| SiHa | 48h | Not explicitly defined, but showed significant cytotoxicity at 15-90µM | [1][2] | |
| C33A | 48h | Not explicitly defined, but showed significant cytotoxicity at 15-90µM | [1][2] | |
| AZD7762 | HCT116 | 72h | ~0.02 | |
| HT29 | 72h | ~0.03 | ||
| MK-1775 (Adavosertib) | A2780 | 72h | ~0.2 | |
| OVCAR-3 | 72h | ~0.3 |
Note: The provided data for this compound indicates a dose- and time-dependent cytotoxic effect, though specific IC50 values were not determined in the cited study. The IC50 values for AZD7762 and MK-1775 are approximate and can vary depending on the specific experimental conditions and cell line.
Mechanisms of Action: Established G2 Checkpoint Inhibitors
The G2 checkpoint is a complex signaling network that prevents cells with damaged DNA from entering mitosis. Key players in this pathway include the kinases ATM, ATR, Chk1, Chk2, and Wee1, as well as the phosphatase Cdc25C. Established G2 checkpoint inhibitors primarily function by targeting these kinases.
Chk1/Chk2 Inhibitors (e.g., AZD7762): Upon DNA damage, ATM and ATR phosphorylate and activate the checkpoint kinases Chk1 and Chk2. Activated Chk1/Chk2 then phosphorylate and inactivate the phosphatase Cdc25C. This prevents the dephosphorylation and activation of the Cyclin B1/CDK1 complex, which is essential for entry into mitosis, thus arresting the cell in the G2 phase. Inhibitors of Chk1 and Chk2 prevent this arrest, forcing cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and cell death.
Wee1 Inhibitors (e.g., MK-1775): Wee1 is a kinase that directly inhibits the Cyclin B1/CDK1 complex by phosphorylating CDK1 at specific inhibitory sites (Tyr15 and Thr14). This inhibitory phosphorylation keeps the complex inactive and prevents mitotic entry. Wee1 inhibitors block this activity, leading to the premature activation of the Cyclin B1/CDK1 complex and entry into mitosis, irrespective of the DNA damage status.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the G2/M checkpoint signaling pathway and the points of intervention for Chk1 and Wee1 inhibitors.
Experimental Protocols
To investigate the potential of this compound as a G2 checkpoint inhibitor, a series of well-established experimental protocols can be employed.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.
Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a known G2 checkpoint inhibitor for 24 to 48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Detach the cells using trypsin and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) and incubate at -20°C for at least 2 hours to fix the cells.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would suggest a G2 arrest.
Western Blot Analysis of G2/M Regulatory Proteins
This method is used to detect changes in the expression and phosphorylation status of key proteins involved in the G2/M transition, such as Cyclin B1, CDK1, and phospho-CDK1 (Tyr15).
Methodology:
-
Protein Extraction: Following treatment as described above, lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for Cyclin B1, CDK1, and phospho-CDK1 (Tyr15). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in Cyclin B1 and phospho-CDK1 (Tyr15) levels would be indicative of a G2 arrest.
Immunofluorescence for Mitotic Markers
This technique allows for the visualization and quantification of cells that have entered mitosis. A common marker for mitotic cells is the phosphorylated form of histone H3 (pHH3).
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the compounds as described previously.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent such as Triton X-100.
-
Immunostaining: Block non-specific antibody binding and then incubate the cells with a primary antibody against phospho-histone H3 (Ser10). Follow this with incubation with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the cell nuclei with a DNA dye like DAPI and mount the coverslips on microscope slides.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. The percentage of pHH3-positive cells (mitotic index) can be quantified to determine if the compound is overriding a G2 arrest and forcing cells into mitosis.
By employing these experimental approaches, researchers can thoroughly investigate the effect of this compound on the G2/M cell cycle checkpoint and rigorously compare its efficacy to that of known G2 checkpoint inhibitors. This will provide valuable insights into its potential as a novel anti-cancer agent.
References
Correlation of In Vitro and In Vivo Activity of Cryptomoscatone D2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxic activity of Cryptomoscatone D2, a naturally occurring styryl-lactone, against various cancer cell lines. Due to the current absence of published in vivo studies on this compound, this guide establishes a potential correlation by comparing its in vitro performance with the known in vitro and in vivo activities of analogous styryl-lactones, Goniothalamin (B1671989) and Altholactone. This comparative approach aims to contextualize the potential therapeutic efficacy of this compound and guide future preclinical development.
Comparative Analysis of In Vitro Cytotoxicity
The cytotoxic potential of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell proliferation, are summarized below.
| Compound | Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) |
| This compound | HeLa | Cervical Carcinoma | ~40-50 | 48 |
| SiHa | Cervical Carcinoma | >90 | 48 | |
| C33A | Cervical Carcinoma | ~40-50 | 48 | |
| MRC-5 | Normal Lung Fibroblast | >90 | 48 | |
| Goniothalamin | HepG2 | Hepatocellular Carcinoma | 6.17 | Not Specified |
| HepG2-R | Drug-Resistant Hepatocellular Carcinoma | 7.34 | Not Specified | |
| MCF-7 | Breast Adenocarcinoma | ~1.3 | 72 | |
| PC3 | Prostate Adenocarcinoma | ~7.8 | 72 | |
| Altholactone | HepG2 | Hepatocellular Carcinoma | 8.65 | Not Specified |
| HepG2-R | Drug-Resistant Hepatocellular Carcinoma | 10.0 | Not Specified |
*Note: IC50 values for this compound are estimated from graphical data presented in Soares et al., 2010, as exact values were not provided in the text.[1]
In Vivo Antitumor Activity: A Comparative Perspective
While in vivo data for this compound is not currently available, studies on the related styryl-lactone, Goniothalamin, provide insights into the potential in vivo efficacy of this class of compounds.
| Compound | Animal Model | Tumor Type | Dosage & Administration | Key Findings |
| Goniothalamin | Rats | Diethylnitrosamine-induced Hepatocellular Carcinoma | 30 mg/kg bw | Maintained body and liver weight, prevented tumor incidence, reduced oxidative stress and pro-inflammatory cytokines, and induced apoptosis via the PI3K/AKT pathway.[2][3] |
| Balb/C Mice | Ehrlich Ascites Carcinoma | Not Specified | Demonstrated tumor regression.[4] |
The in vivo efficacy of Goniothalamin in rat and mouse models of cancer suggests that this compound, with a similar chemical scaffold and in vitro cytotoxic activity, may also exhibit antitumor properties in vivo. Further preclinical studies are warranted to investigate this potential.
Proposed Mechanism of Action of Styryl-Lactones
The cytotoxic effects of styryl-lactones are primarily attributed to the induction of apoptosis and cell cycle arrest.[5][6][7] Based on studies of related compounds, a potential signaling pathway for this compound is proposed below.
Caption: Proposed apoptotic signaling pathway for this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the methodology used to determine the cytotoxic effects of this compound on various cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 15, 30, 60, 90 µM) or a vehicle control (DMSO).
-
Incubation: The plates are incubated for the desired time periods (e.g., 6, 24, 48 hours).
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: Cell viability is expressed as a percentage of the control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
In Vivo Tumor Model (Hepatocellular Carcinoma)
This protocol provides a general outline for evaluating the antitumor activity of a compound in a chemically-induced hepatocellular carcinoma model, as has been done for Goniothalamin.[2][3]
References
- 1. Cryptomoschatone D2 from Cryptocarya mandioccana: cytotoxicity against human cervical carcinoma cell lines | Revista de Ciências Farmacêuticas Básica e Aplicada [rcfba.fcfar.unesp.br]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Chemopreventive potential of goniothalamin in diethylnitrosamine-induced hepatocellular carcinoma through the suppression of P13K/AKT signalling pathway [kjpp.net]
- 4. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer [frontiersin.org]
- 6. Alantolactone selectively suppresses STAT3 activation and exhibits potent anticancer activity in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Cryptomoscatone D2 vs. Adavosertib: A Comparative Analysis for Cancer Research
In the landscape of oncology drug development, the exploration of novel therapeutic agents with distinct mechanisms of action is paramount. This guide provides a comparative overview of two such compounds: Cryptomoscatone D2, a naturally derived styrylpyrone, and adavosertib (AZD1775), a synthetic small molecule inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their known biological activities, mechanisms of action, and available experimental data.
Overview and Mechanism of Action
This compound is a styrylpyrone isolated from the plant Cryptocarya mandioccana. While its precise mechanism of action in cancer cells has not been fully elucidated, studies on structurally related styrylpyrones, such as goniothalamin (B1671989), suggest a potential mechanism involving the induction of apoptosis through oxidative stress and DNA damage.[1][2][3][4] This proposed pathway involves the upregulation of p53, activation of caspases, and modulation of MAPK signaling pathways.[1][5]
Adavosertib , on the other hand, is a well-characterized, potent, and selective inhibitor of the Wee1 kinase.[6] Wee1 is a critical regulator of the G2/M cell cycle checkpoint, preventing cells with damaged DNA from entering mitosis. By inhibiting Wee1, adavosertib forces premature mitotic entry, leading to mitotic catastrophe and subsequent apoptosis, particularly in cancer cells with a deficient G1 checkpoint (often due to p53 mutations).[7][8][9]
dot
In Vitro Cytotoxicity
Quantitative data on the cytotoxic effects of this compound and adavosertib are summarized below. It is important to note the disparity in the volume of available data, with adavosertib having been much more extensively characterized.
Table 1: Comparative in vitro Cytotoxicity
| Compound | Cell Line | Cancer Type | IC50 / Concentration | Exposure Time | Reference |
| This compound | HeLa | Cervical Carcinoma | High cytotoxicity at 60-90 µM | 24, 48 hours | [6][10] |
| SiHa | Cervical Carcinoma | High cytotoxicity at 60-90 µM | 24, 48 hours | [6][10] | |
| C33A | Cervical Carcinoma | High cytotoxicity at 60-90 µM | 24, 48 hours | [6][10] | |
| MRC-5 | Normal Lung Fibroblast | Less cytotoxic than in cancer cells | 24, 48 hours | [6][10] | |
| Adavosertib | Various | Pan-cancer screen | Median IC50: 0.38 µM | Not Specified | [3] |
| HGSOC cell lines | High-Grade Serous Ovarian Cancer | IC50 values variable | 72 hours | [4] | |
| Various | Solid Tumors | IC50: 5.2 nM (in vitro kinase assay) | Not Applicable | [9][11] |
Note: Specific IC50 values for this compound were not explicitly provided in the cited literature; the data reflects concentrations at which significant cytotoxicity was observed.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison.
Cell Viability Assay (MTT Assay for this compound)
dot
Protocol:
-
Cell Seeding: Human cervical carcinoma cell lines (HeLa, SiHa, C33A) and a normal human lung fibroblast cell line (MRC-5) were seeded in 96-well plates.
-
Drug Treatment: Cells were treated with this compound at concentrations of 15, 30, 60, or 90 µM. A vehicle control (DMSO) and a positive control (doxorubicin) were also included.
-
Incubation: The plates were incubated for 6, 24, or 48 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were solubilized using a solubilization buffer.
-
Data Acquisition: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Analysis: Cell viability was calculated as a percentage relative to the vehicle-treated control cells.[6]
Western Blot Analysis for Adavosertib's Mechanism of Action
Protocol:
-
Cell Lysis: Cancer cells treated with adavosertib and control cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for proteins of interest (e.g., phospho-Cdc2 (Tyr15), total Cdc2, Wee1, and a loading control like β-actin).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified to determine the relative protein expression levels. A decrease in phospho-Cdc2 (Tyr15) levels in adavosertib-treated cells would confirm the inhibition of Wee1.[9]
Signaling Pathways
The signaling pathways affected by adavosertib are well-documented. For this compound, a putative pathway is presented based on the known mechanisms of a related compound, goniothalamin.
dot
Conclusion
This comparative guide highlights the current understanding of this compound and adavosertib. Adavosertib is a well-studied Wee1 inhibitor with a clear mechanism of action and a significant body of preclinical and clinical data. In contrast, this compound is a less-characterized natural product with demonstrated in vitro cytotoxicity against several cancer cell lines. While its exact mechanism is unknown, it is hypothesized to induce apoptosis through oxidative stress and DNA damage, similar to other styrylpyrones.
The significant disparity in the available data underscores the need for further investigation into the anticancer properties of this compound to fully understand its therapeutic potential and to enable a more direct and comprehensive comparison with established agents like adavosertib. Future research should focus on elucidating its molecular target(s) and signaling pathways to validate its potential as a novel anticancer compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Emerging anticancer potentials of goniothalamin and its molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Cryptomoschatone D2 from Cryptocarya mandioccana: cytotoxicity against human cervical carcinoma cell lines | Revista de Ciências Farmacêuticas Básica e Aplicada [rcfba.fcfar.unesp.br]
- 7. Regulation of Anticancer Styrylpyrone Biosynthesis in the Medicinal Mushroom Inonotus obliquus Requires Thioredoxin Mediated Transnitrosylation of S-nitrosoglutathione Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New styryl sulfones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of Nature: Advantages of Cryptomoscatone D2 over Synthetic G2 Checkpoint Inhibitors
For Immediate Publication
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel cancer therapeutics has led to the exploration of diverse chemical entities, from rationally designed synthetic molecules to complex natural products. Within the realm of cell cycle checkpoint inhibition, a critical strategy in oncology, both synthetic and natural compounds are demonstrating significant promise. This guide provides a comprehensive comparison of the naturally derived styryl-lactone, Cryptomoscatone D2, with synthetic inhibitors of the G2 checkpoint, such as those targeting Checkpoint Kinase 1 (Chk1) and Wee1 kinase. While direct comparative preclinical studies are limited, this analysis extrapolates the potential advantages of this compound based on existing data and the broader understanding of natural product pharmacology.
Executive Summary
This compound, a natural product isolated from the Lauraceae family of plants, has demonstrated potent cytotoxic effects against various cancer cell lines.[1] While its precise mechanism of action is still under investigation, preliminary evidence suggests it may induce cell cycle arrest, a characteristic shared with synthetic G2 checkpoint inhibitors. Synthetic inhibitors, such as those targeting Chk1 and Wee1, are well-characterized and have entered clinical trials. They function by abrogating the G2/M checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and cell death. The primary advantages of this compound over these synthetic counterparts are hypothesized to lie in its potential for greater selectivity towards cancer cells, a more favorable toxicity profile, and the possibility of novel mechanisms of action that could overcome resistance to existing therapies.
Data Presentation: A Comparative Overview
Due to the nascent stage of research on this compound as a specific G2 checkpoint inhibitor, a direct quantitative comparison with synthetic inhibitors is not yet possible. However, we can frame a comparative analysis based on available cytotoxicity data for this compound and the known properties of synthetic inhibitors.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | Reference |
| HeLa | Cervical Carcinoma | ~30 | [1] |
| SiHa | Cervical Carcinoma | >90 | [1] |
| C33A | Cervical Carcinoma | ~30 | [1] |
Table 2: Characteristics of Synthetic G2 Checkpoint Inhibitors (Examples)
| Inhibitor Class | Target | Key Advantages | Key Disadvantages |
| CHK1 Inhibitors | Checkpoint Kinase 1 | Potentiates DNA-damaging agents | Off-target effects, toxicity to normal proliferating cells |
| WEE1 Inhibitors | Wee1 Kinase | Effective in p53-deficient tumors | Myelosuppression, potential for genomic instability in normal cells |
Potential Advantages of this compound
Drawing from the broader knowledge of natural products in oncology, several potential advantages of this compound over synthetic G2 checkpoint inhibitors can be postulated:
-
Enhanced Selectivity: Natural products often exhibit a higher degree of selectivity for cancer cells over normal cells.[2] This can be attributed to their complex structures which may interact with unique molecular targets or exploit subtle differences in the tumor microenvironment. A study on this compound showed it was cytotoxic to cervical carcinoma cell lines, while further research is needed to quantify its effect on non-cancerous cervical cells.[1]
-
Favorable Toxicity Profile: Synthetic kinase inhibitors can be associated with significant off-target effects and toxicities, often due to their interaction with a range of kinases beyond the intended target.[3] Natural compounds, having co-evolved with biological systems, may possess a more favorable safety profile with fewer adverse effects.
-
Novel Mechanisms of Action: The intricate chemical architecture of this compound may allow it to interact with the G2/M checkpoint machinery in a manner distinct from ATP-competitive synthetic inhibitors. This could involve allosteric modulation or targeting of protein-protein interactions, potentially overcoming resistance mechanisms that develop against synthetic agents.
-
Reduced Propensity for Drug Resistance: Cancer cells can develop resistance to synthetic drugs through various mechanisms, including target mutation and upregulation of efflux pumps. The multi-targeted or unique mechanism of action of natural products may make it more difficult for cancer cells to develop resistance.
Signaling Pathways
Synthetic G2 Checkpoint Inhibitors: The signaling pathways of CHK1 and WEE1 inhibitors are well-documented. In response to DNA damage, ATM and ATR kinases are activated, which in turn activate CHK1 and CHK2. CHK1 phosphorylates and inactivates Cdc25 phosphatases, preventing the activation of the Cyclin B1/Cdc2 complex and thus arresting the cell cycle at the G2/M transition. WEE1 kinase also inhibits the Cyclin B1/Cdc2 complex through inhibitory phosphorylation of Cdc2. Synthetic inhibitors block these kinases, leading to the premature activation of the Cyclin B1/Cdc2 complex and mitotic entry.
Caption: G2/M checkpoint signaling and points of intervention by synthetic inhibitors.
This compound (Hypothetical Pathway): Based on the general mechanism of G2/M arrest, it is plausible that this compound could act at various points in the pathway. For instance, it might directly inhibit the Cyclin B1/Cdc2 complex, modulate the activity of upstream regulators like Cdc25 or WEE1, or even interfere with the localization of these proteins.
Caption: A potential mechanism of action for this compound in G2/M arrest.
Experimental Protocols for Comparative Analysis
To rigorously evaluate the advantages of this compound over synthetic G2 checkpoint inhibitors, a series of head-to-head experiments are necessary.
1. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine and compare the ability of this compound and synthetic inhibitors to induce G2/M arrest.
-
Methodology:
-
Culture cancer cells (e.g., HeLa, A549) to 70-80% confluency.
-
Treat cells with various concentrations of this compound, a known synthetic G2 checkpoint inhibitor (e.g., a CHK1 or WEE1 inhibitor), and a vehicle control for 24-48 hours.
-
Harvest cells, fix in 70% ethanol, and stain with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).
-
Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
2. Western Blot Analysis of Cell Cycle Regulatory Proteins
-
Objective: To investigate the molecular mechanism of G2/M arrest by examining the expression and phosphorylation status of key regulatory proteins.
-
Methodology:
-
Treat cancer cells with this compound and a synthetic inhibitor as described above.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Cyclin B1, Cdc2 (total and phosphorylated forms), p53, and p21.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Quantify band intensities relative to a loading control (e.g., β-actin).
-
3. In Vitro Kinase Assay
-
Objective: To assess the direct inhibitory effect of this compound on the activity of key G2 checkpoint kinases.
-
Methodology:
-
Utilize commercially available recombinant CHK1 and WEE1 kinases.
-
Perform in vitro kinase assays in the presence of varying concentrations of this compound and known synthetic inhibitors.
-
Measure kinase activity by quantifying the phosphorylation of a specific substrate using methods such as radioactive ATP incorporation or fluorescence-based assays.
-
Determine the IC50 values for each compound against each kinase.
-
4. Comparative Toxicity in Normal Cells
-
Objective: To evaluate the selectivity of this compound by comparing its cytotoxicity in cancer cells versus normal, non-transformed cells.
-
Methodology:
-
Culture a panel of cancer cell lines alongside corresponding normal cell lines (e.g., human fibroblasts, epithelial cells).
-
Perform cell viability assays (e.g., MTT, CellTiter-Glo) after treatment with a range of concentrations of this compound and a synthetic inhibitor.
-
Calculate the IC50 values for each compound in each cell line.
-
Determine the selectivity index (SI) by dividing the IC50 in normal cells by the IC50 in cancer cells. A higher SI indicates greater selectivity.
-
Future Directions and Conclusion
While the current body of evidence is not sufficient to definitively declare the superiority of this compound over synthetic G2 checkpoint inhibitors, the preliminary data and the established advantages of natural products in cancer therapy provide a strong rationale for its continued investigation. The proposed experimental protocols offer a clear roadmap for a rigorous comparative analysis. Should these studies confirm the hypothesized advantages of enhanced selectivity and a more favorable toxicity profile, this compound could emerge as a highly promising lead compound for the development of a new generation of G2 checkpoint inhibitors, offering a potentially safer and more effective therapeutic option for cancer patients. The exploration of its unique chemical structure may also unveil novel molecular targets and mechanisms within the complex network of cell cycle regulation.
References
Validating the Target of Cryptomoscatone D2 in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data and methodologies for validating the molecular target of Cryptomoscatone D2, a novel compound with demonstrated anti-proliferative activity in cancer cells. Emerging evidence suggests that this compound exerts its effects through the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, survival, and metabolism that is frequently dysregulated in cancer.[1][2]
This document outlines key experiments for confirming target engagement and compares the inhibitory activity of this compound with established PI3K inhibitors.
Comparative Analysis of PI3K Inhibitors
To contextualize the potential of this compound, its inhibitory activity is compared against several well-characterized PI3K inhibitors that are either in clinical use or advanced stages of development. The phosphatidylinositol 3-kinase (PI3K) pathway is a crucial intracellular signaling pathway that is often mutated or amplified in a wide variety of cancers.[1] This makes it a promising therapeutic target.[1][3]
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| This compound | PI3Kα (putative) | [Insert experimentally determined value] | [e.g., In vitro kinase assay] | [Cite relevant study] |
| Alpelisib (BYL719) | PI3Kα | 5 | Kinase Assay | [1] |
| Buparlisib (BKM120) | Pan-PI3K | 52 (PI3Kα), 166 (PI3Kβ), 116 (PI3Kδ), 262 (PI3Kγ) | Kinase Assay | [4] |
| Pictilisib (GDC-0941) | Pan-PI3K | 3.3 (PI3Kα), 3.3 (PI3Kδ) | Kinase Assay | [2] |
| Dactolisib (BEZ235) | Dual PI3K/mTOR | 4 (PI3Kα), 75 (PI3Kδ), 6 (mTOR) | Kinase Assay | [5] |
Experimental Protocols for Target Validation
Robust target validation requires a multi-pronged approach to unequivocally demonstrate that a compound interacts with its intended target in a cellular context.[6][7] Below are detailed protocols for three critical assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying drug-target engagement in intact cells.[8][9] The principle is based on the ligand-induced stabilization of a target protein against thermal denaturation.[10]
Objective: To demonstrate direct binding of this compound to PI3K in cancer cells.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, U87MG) and allow them to adhere. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Shock: After treatment, wash the cells with PBS and resuspend them in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).[11]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[11]
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble PI3K at each temperature point by Western blotting using a specific anti-PI3K antibody. A loading control (e.g., GAPDH) should also be probed.
-
Data Analysis: Quantify the band intensities. A positive result is indicated by a shift in the melting curve of PI3K to a higher temperature in the presence of this compound, signifying stabilization.
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is utilized to identify the direct binding partners of a compound.[12][13] A derivatized version of this compound (e.g., biotin-linked) can be used to pull down its interacting proteins from cell lysates.
Objective: To identify PI3K as a primary binding partner of this compound.
Protocol:
-
Cell Lysis: Lyse cancer cells treated with either biotinylated this compound or a control.[12]
-
Immunoprecipitation: Add streptavidin-conjugated magnetic beads to the cell lysates to capture the biotinylated this compound and its bound proteins.[13] Incubate for 2 hours to overnight at 4°C with gentle rotation.
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down with this compound.[14]
-
Data Analysis: A successful experiment will identify PI3K subunits with high confidence in the samples treated with biotinylated this compound compared to the control.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified PI3K.[15][16]
Objective: To quantify the inhibitory potency (IC50) of this compound against PI3K isoforms.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in a suitable assay buffer. Reconstitute recombinant human PI3K enzyme (e.g., p110α/p85α) and prepare the substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2) and ATP.[17]
-
Assay Setup: In a 384-well plate, add the diluted this compound or DMSO control. Add the PI3K enzyme and incubate briefly to allow for inhibitor binding.[18]
-
Kinase Reaction: Initiate the reaction by adding the PIP2 and ATP mixture. Incubate at room temperature for a defined period (e.g., 60 minutes).[18]
-
Detection: Stop the reaction and measure the amount of product (PIP3) or the depletion of ATP. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo) or fluorescence-based assays (e.g., HTRF).[17][19]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the results to determine the IC50 value.[18]
Visualizing Pathways and Workflows
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Caption: PI3K Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical relationship of experiments for validating the target of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The path to oncology drug target validation: an industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. annualreviews.org [annualreviews.org]
- 11. benchchem.com [benchchem.com]
- 12. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 13. Improved Immunoprecipitation to Mass Spectrometry Method for the Enrichment of Low-Abundant Protein Targets | Springer Nature Experiments [experiments.springernature.com]
- 14. Immunoprecipitation-Mass Spectrometry (IP-MS) Antibody Validation | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 16. protocols.io [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. In vitro PI3K gamma kinase assay [bio-protocol.org]
Safety Operating Guide
Navigating the Safe Disposal of Cryptomoscatone D2 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for Cryptomoscatone D2 is not publicly available, this guide provides a framework for its proper disposal based on general principles for similar research-scale organic compounds. This information is intended to supplement, not replace, the protocols and guidance provided by your institution's Environmental Health and Safety (EHS) department.
Core Principle: Waste Minimization and Categorization
The primary step in any disposal procedure is to minimize waste generation. For this compound, this involves carefully planning experiments to use the smallest feasible quantities. All waste containing this compound, including neat material, solutions, and contaminated consumables, must be treated as hazardous chemical waste.
Experimental Waste Disposal Workflow
The following diagram outlines the general workflow for the disposal of laboratory waste contaminated with this compound.
Quantitative Data for Waste Management
Properly characterizing waste streams is crucial for safe disposal. The following table provides a hypothetical breakdown of typical waste generated during the research and development of a compound like this compound.
| Waste Stream | Composition | Recommended Container | pH Range (if aqueous) | Disposal Notes |
| Solid Waste | Contaminated gloves, weighing paper, vials | Lined, rigid container | N/A | Do not mix with non-hazardous waste. |
| Non-Halogenated Liquid Waste | Solutions in ethanol, methanol, acetone | Glass or HDPE bottle | 5 - 9 | Keep segregated from halogenated solvents. |
| Halogenated Liquid Waste | Solutions in dichloromethane, chloroform | Glass bottle | 5 - 9 | Higher disposal costs; minimize generation. |
| Aqueous Waste | Dilute solutions in water, buffers | Glass or HDPE bottle | 2 - 12 | Neutralize if highly acidic or basic before adding to waste container. |
| Sharps Waste | Contaminated needles, scalpels | Puncture-proof sharps container | N/A | Never recap needles. Dispose of directly into the sharps container. |
HDPE: High-Density Polyethylene
Decontamination Protocol for Glassware
A standard protocol for decontaminating glassware that has been in contact with this compound is essential to prevent cross-contamination and ensure safety.
Emergency Procedures: Spill and Exposure
In the event of a spill or personal exposure, immediate and appropriate action is critical. The following logical relationship diagram outlines the necessary steps.
Disclaimer: This document provides general guidance in the absence of a specific Safety Data Sheet for this compound. All procedures must be conducted in accordance with the regulations and protocols of your institution's Environmental Health and Safety department. Always consult with your EHS officer for specific disposal instructions.
Safeguarding Your Research: A Comprehensive Guide to Handling Cryptomoscatone D2
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Cryptomoscatone D2. Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on the known cytotoxic properties of the styryl lactone class of compounds. All personnel must adhere to these procedures to minimize exposure risk and ensure a safe laboratory environment.
Hazard Communication: Understanding the Risks
This compound belongs to the styryl lactone family, a class of compounds that has demonstrated significant cytotoxic activity against various cancer cell lines.[1][2][3][4][5] Due to this biological activity, this compound should be handled as a potent, potentially hazardous compound. All work with this compound must be conducted with the assumption of toxicity.
Personal Protective Equipment (PPE)
Standard laboratory PPE is insufficient for handling this compound. The following enhanced precautions are mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents direct skin contact. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Body Protection | A disposable, solid-front, back-tying gown over a standard lab coat. | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, depending on the procedure. | Minimizes the risk of inhaling aerosolized particles, especially when handling the solid compound. |
Operational Plan: Safe Handling Workflow
All handling of this compound, especially in its powdered form, must be performed within a certified chemical fume hood or a biological safety cabinet to control for airborne particles.
Preparation and Weighing
-
Designated Area: All work with this compound must be conducted in a designated and clearly labeled area within the laboratory.
-
Fume Hood: Perform all weighing and initial dilutions of the solid compound inside a chemical fume hood.
-
Spill Tray: Use a disposable spill tray lined with absorbent paper to contain any potential spills.
-
Weighing: Use a dedicated set of spatulas and weighing boats for this compound.
-
Cleaning: After weighing, carefully wipe down the balance and surrounding surfaces with a suitable deactivating agent (e.g., a solution of bleach followed by a rinse with 70% ethanol) and dispose of the cleaning materials as cytotoxic waste.
Solution Preparation and Use
-
Solvent Addition: Add solvent to the solid compound slowly and carefully to avoid splashing.
-
Vortexing/Mixing: Cap vials securely before vortexing or mixing.
-
Cell Culture: When treating cells, perform all additions of this compound within a biological safety cabinet.
Cytotoxicity Data of Structurally Related Styryl Lactones
The following table presents the half-maximal inhibitory concentration (IC50) values for various styryl lactones against different cancer cell lines, illustrating the potent nature of this compound class.[1][6][7][8][9]
| Compound | Cell Line | IC50 (µM) |
| Goniothalamin | MCF-7 (Breast Cancer) | 1.24 |
| Altholactone | HepG2 (Liver Cancer) | 2.5 |
| Goniopypyrone | A549 (Lung Cancer) | 0.1 |
| Cardiopetalolactone | HCT-116 (Colon Cancer) | 5.3 |
| 8-methoxygoniothalamin | HeLa (Cervical Cancer) | 3.8 |
Disposal Plan: Managing this compound Waste
All waste contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.
Waste Segregation
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, gowns, pipette tips, vials) must be placed in a designated, labeled, and puncture-resistant cytotoxic waste container.[2][5]
-
Liquid Waste: Aqueous waste containing this compound should be collected in a clearly labeled, leak-proof container. Halogenated and non-halogenated solvent waste should be segregated into their respective containers.[3]
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for cytotoxic waste.[2][3]
Decontamination
-
Glassware: Reusable glassware should be soaked in a deactivating solution (e.g., 10% bleach solution) for at least 24 hours before standard washing.
-
Surfaces: Work surfaces should be decontaminated at the end of each procedure by wiping with a deactivating solution followed by a rinse with 70% ethanol.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the cytotoxic waste container. For large spills, evacuate the area and follow institutional emergency procedures.
In all cases of exposure or significant spills, seek immediate medical attention and report the incident to the appropriate safety officer.
Visual Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
This comprehensive guide is intended to supplement, not replace, institutional safety protocols. Always consult with your institution's Environmental Health and Safety department for specific guidance. By adhering to these procedures, you can mitigate the risks associated with handling this compound and maintain a safe research environment.
References
- 1. Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. documents.uow.edu.au [documents.uow.edu.au]
- 4. acewaste.com.au [acewaste.com.au]
- 5. danielshealth.ca [danielshealth.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
